Exatecan intermediate 8
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C30H34FN3O9S |
|---|---|
Molecular Weight |
631.7 g/mol |
IUPAC Name |
tert-butyl N-[(10R,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate;methanesulfonic acid |
InChI |
InChI=1S/C29H30FN3O6.CH4O3S/c1-6-29(37)17-9-21-24-15(11-33(21)25(34)16(17)12-38-26(29)35)23-19(32-27(36)39-28(3,4)5)8-7-14-13(2)18(30)10-20(31-24)22(14)23;1-5(2,3)4/h9-10,19,37H,6-8,11-12H2,1-5H3,(H,32,36);1H3,(H,2,3,4)/t19-,29+;/m0./s1 |
InChI Key |
JLWASVCYZXIQGF-PQMJXKCRSA-N |
Isomeric SMILES |
CC[C@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OC(C)(C)C)O.CS(=O)(=O)O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OC(C)(C)C)O.CS(=O)(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
"Exatecan intermediate 8" chemical properties and structure
An In-depth Technical Guide to a Key Intermediate in Exatecan Synthesis: (4S)-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione
This guide provides a detailed overview of the chemical properties, structure, and synthesis of a crucial intermediate in the production of Exatecan, a potent topoisomerase I inhibitor used in cancer therapy. While various compounds in the synthesis pathway of Exatecan are referred to as intermediates, this document focuses on the well-characterised tricyclic core, (4S)-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione. It should be noted that the designation "Exatecan intermediate 8" is used by some commercial suppliers for a late-stage intermediate with the molecular formula C30H34FN3O9S and a molecular weight of 631.67 g/mol ; however, its precise structure is not consistently disclosed in publicly available scientific literature.[1][2] This guide will focus on the aforementioned tricyclic precursor, which is fundamental to the construction of the Exatecan molecule.
Chemical Properties and Structure
(4S)-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione is a versatile building block for the synthesis of complex pharmaceutical compounds.[3] It serves as a key intermediate in the preparation of Exatecan and its analogues.[4]
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (4S)-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10-trione[5] |
| CAS Number | 110351-94-5[3] |
| Molecular Formula | C13H13NO5[6] |
| Molecular Weight | 263.25 g/mol [6] |
| InChI Key | IGKWOGMVAOYVSJ-ZDUSSCGKSA-N[7] |
| SMILES | CC[C@@]1(C2=C(COC1=O)C(=O)N3CCC(=O)C3=C2)O[3] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Physical Form | Pale-yellow to Yellow-brown Solid[7] |
| Melting Point | 177.10 °C[3] |
| Boiling Point | 666.60 °C[3] |
| Flash Point | 357.00 °C[3] |
| Storage Temperature | 2°C - 8°C[3] |
Experimental Protocols
Synthesis of (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione
A common synthetic route to this tricyclic intermediate involves the hydrolysis of a precursor acetal.[2][8]
Materials:
-
Precursor acetal (Compound of Formula 4 in some literature)[2]
-
Dichloromethane
-
2M Sulfuric acid
-
Saturated brine
-
Isopropanol
Procedure:
-
A solution of the precursor acetal (4.3 g, 100 mmol) in 200 ml of dichloromethane is prepared.[2]
-
200 ml of 2M sulfuric acid is added to the solution.[2]
-
The mixture is stirred at room temperature for 2 hours.[2]
-
The organic layer is separated, washed with saturated brine, and then dried.[2]
-
Dichloromethane is removed under reduced pressure.[2]
-
The crude product is recrystallized from isopropanol to yield the pure (S)-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione (1.5 g, 57% yield).[2] The reported melting point of the product is 172-174°C, and it exhibits an optical rotation of [α]D15 +115.6° (c=0.5, chloroform).[2]
Role in Exatecan Synthesis
This tricyclic intermediate is a crucial component in the convergent synthesis of Exatecan. It undergoes condensation with a substituted aniline derivative to form the hexacyclic core of the final drug molecule.[1]
Logical Relationship in Exatecan Synthesis
Caption: Convergent synthesis of Exatecan Mesylate.
References
- 1. WO2025024697A1 - Intermediates for synthesizing exatecan mesylate - Google Patents [patents.google.com]
- 2. (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1h-pyrano[3,4-f]indolizine-3,6,10(4h)-trione | 110351-94-5 [chemicalbook.com]
- 3. (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione | 110351-94-5 | FE23128 [biosynth.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano(3,4-f)indolizine-3,6,10(4H)-trione | C13H13NO5 | CID 10220900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (4S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione | 110351-94-5 [sigmaaldrich.com]
- 8. Portico [access.portico.org]
A Technical Guide to the Synthesis of a Key Hexacyclic Intermediate of Exatecan
Introduction
Exatecan (DX-8951) is a potent, water-soluble, third-generation topoisomerase I inhibitor and a derivative of camptothecin, utilized as a cytotoxic payload in antibody-drug conjugates (ADCs) like Trastuzumab deruxtecan.[1][2] Its complex hexacyclic structure necessitates a multi-step synthesis involving several key intermediates. While various commercial suppliers reference an "Exatecan intermediate 8," the specific structure corresponding to this designation is not consistently defined across publicly available scientific literature.[1][3][4][5] Different synthesis schemes often use proprietary or publication-specific numbering for intermediates.
This guide provides an in-depth overview of a well-documented synthetic pathway to a crucial hexacyclic precursor of Exatecan. This intermediate represents a pivotal stage in the total synthesis, embodying the core structure of the final active pharmaceutical ingredient. The methodologies and data presented are synthesized from established chemical literature and patents, offering a comprehensive resource for researchers and professionals in drug development.
Part 1: Synthesis Pathway Overview
The total synthesis of Exatecan is a linear process that constructs the molecule's complex ring system sequentially. A common strategy involves the initial formation of a substituted tetralone, which serves as a foundational building block. This is followed by the introduction of additional functional groups and subsequent condensation with a tricyclic pyranoindolizine moiety to form the final hexacyclic core.
The following diagram illustrates a logical workflow for the synthesis of a key Exatecan precursor, based on published methodologies.
Caption: Logical workflow for the synthesis of the Exatecan core structure.
Part 2: Detailed Synthesis Pathway and Mechanism
The synthesis begins with commercially available starting materials and proceeds through several key transformations. The pathway detailed below focuses on the construction of the hexacyclic compound (XX), a direct precursor to Exatecan, as described in the literature.[2][6]
Step 1: Synthesis of the Tetralone Core (I → VIII)
The initial phase involves a Friedel-Crafts acylation of 2-fluorotoluene (I) with succinic anhydride (II) to form an oxobutanoic acid (III). This is followed by reduction, esterification, nitration, hydrolysis, and finally an intramolecular cyclization to yield the critical tetralone intermediate (VIII).[2][6]
Caption: Synthesis pathway for the formation of the tetralone core (VIII).
Step 2: Functionalization of the Tetralone Ring (VIII → XVII)
The tetralone (VIII) undergoes a series of functional group manipulations. This includes reduction of the keto group, dehydration, and simultaneous reduction of the nitro group and olefinic bond to yield an amino tetralin (XI). This is followed by protection, regioselective oxidation, oximation, reduction of the oxime, hydrolysis, and selective acylation to produce the trifluoroacetamide intermediate (XVII).[2][6]
Step 3: Condensation and Final Ring Formation (XVII + XIX → Exatecan)
The key trifluoroacetamide intermediate (XVII) is condensed with a known pyranoindolizine acetal-derived trione (XIX) in refluxing toluene. This reaction forms the hexacyclic compound (XX) as a diastereomeric mixture. A final acidic hydrolysis of the trifluoroacetamido group yields Exatecan.[2]
Caption: Final condensation step to form the hexacyclic core of Exatecan.
Part 3: Quantitative Data
While specific yields for every single step are not always reported in a consolidated format, a patent describing a similar synthetic route provides insight into the efficiency of key transformations. A 4-step process to obtain a key intermediate (Intermediate B) was reported with an overall yield of 54%.[7] Another source reported a 57% yield for a reduction step in the synthesis of an Exatecan-carbamate conjugate.[8] The synthesis of Exatecan mesylate from an aniline precursor via condensation and subsequent hydrolysis/crystallization is also a well-established, albeit complex, procedure.[6]
| Step Description | Reagents/Conditions | Reported Yield | Reference |
| Synthesis of Intermediate B | 4-step sequence from Intermediate A | 54% (overall) | [7] |
| Reduction of Azide to Amine | Me3P, THF, AcOH | 57% | [8] |
| Condensation and Hydrolysis | Multi-step process | Yields vary | [2][6] |
Part 4: Experimental Protocols
The following are representative protocols for key stages in the synthesis, adapted from the literature.[2][6][7]
Protocol 1: Intramolecular Cyclization to form Tetralone (VII → VIII)
-
The arylbutyric acid intermediate (VII) is added to polyphosphoric acid.
-
The mixture is heated (e.g., in an oil bath) to facilitate intramolecular Friedel-Crafts acylation.
-
The reaction progress is monitored by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture is cooled and carefully quenched, typically by pouring it onto ice.
-
The resulting precipitate (the tetralone product VIII) is collected by filtration, washed with water until neutral, and dried under vacuum.
Protocol 2: Condensation Reaction (XVII + XIX → XX)
-
The trifluoroacetamide intermediate (XVII) and the trione (XIX) are dissolved in toluene in a reaction vessel equipped with a reflux condenser.
-
The mixture is heated to reflux and maintained at this temperature for several hours.
-
The reaction is monitored for the formation of the hexacyclic product (XX).
-
After completion, the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by column chromatography, to isolate the diastereomeric mixture of compound (XX).
Protocol 3: Final Hydrolysis (XX → Exatecan)
-
The purified hexacyclic compound (XX) is treated with a strong acid, such as methanesulfonic acid.[6]
-
The reaction mixture is stirred, often with gentle heating, to effect the hydrolysis of the trifluoroacetamido group to the primary amine.
-
The reaction is monitored until the starting material is consumed.
-
The product, Exatecan, is then isolated. This may involve neutralization, extraction, and purification. In the case of Exatecan mesylate, the final product can be isolated by fractional crystallization.[6]
The synthesis of Exatecan and its key intermediates is a challenging but well-documented process in medicinal chemistry. The pathway involves the strategic construction of a functionalized tetralone core, followed by a crucial condensation reaction to assemble the final hexacyclic system. While the designation "this compound" lacks a universal structural definition, the intermediates and pathways described herein represent the core chemistry required to access this important class of anticancer agents. The provided protocols and data serve as a valuable technical guide for professionals engaged in the research and development of complex pharmaceutical compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Portico [access.portico.org]
- 3. Exatecan intermediate 8_TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Exatecan mesilate, DX-8951f, DX-8951(free base)-药物合成数据库 [drugfuture.com]
- 7. WO2022000868A1 - Intermediate for synthesizing camptothecin derivative, preparation method therefor, and use thereof - Google Patents [patents.google.com]
- 8. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Exatecan and Its Synthetic Intermediates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Exatecan, a potent topoisomerase I inhibitor, with a specific focus on "Exatecan intermediate 8." While a specific Chemical Abstracts Service (CAS) number for "this compound" is not publicly available, this document compiles the existing data on this intermediate and places it within the broader context of Exatecan's synthesis and mechanism of action.
Quantitative Data Summary
The following table summarizes the key quantitative data for Exatecan, its mesylate salt, and the commercially listed "this compound."
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Exatecan | 171335-80-1[1][2] | C₂₄H₂₂FN₃O₄ | 435.45[1][2] |
| Exatecan Mesylate | 169869-90-3 | C₂₄H₂₂FN₃O₄ · CH₄O₃S | 531.55 |
| This compound | Not Available | C₃₀H₃₄FN₃O₉S | 631.67 |
Understanding "this compound"
"this compound" is commercially available through suppliers such as MedChemExpress and TargetMol[3][4]. It is described as an intermediate in the synthesis of Exatecan[3][4]. However, a specific CAS number for this compound is not provided by these suppliers, and it is not explicitly detailed in publicly available synthesis literature under this designation. The provided molecular formula, C₃₀H₃₄FN₃O₉S, suggests a more complex structure than the final Exatecan molecule, possibly indicating the presence of protecting groups used during synthesis.
Synthetic Pathway of Exatecan
The synthesis of Exatecan typically involves a multi-step process. While the exact route involving "intermediate 8" is proprietary, patent literature outlines general synthetic strategies. A common approach involves the construction of the core polycyclic ring system followed by functional group manipulations.
Below is a generalized workflow for the synthesis of Exatecan, based on publicly available information.
Experimental Protocols
Detailed experimental protocols for the synthesis of Exatecan and its intermediates are often proprietary. However, based on patent literature, a representative protocol for a key step in the synthesis is outlined below.
Protocol: Condensation to form the Pentacyclic Core
This protocol is a generalized representation and may require optimization.
-
Reaction Setup: A solution of a suitable tricyclic amine intermediate and a protected lactone fragment is prepared in a high-boiling point aprotic solvent (e.g., toluene or xylene).
-
Catalyst Addition: A catalytic amount of a strong acid, such as p-toluenesulfonic acid, is added to the reaction mixture.
-
Reaction Conditions: The mixture is heated to reflux (typically 110-140 °C) and stirred for 12-24 hours. The progress of the reaction is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., dichloromethane or ethyl acetate) and washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the desired pentacyclic intermediate.
Mechanism of Action: Topoisomerase I Inhibition
Exatecan exerts its potent anti-tumor activity by inhibiting DNA topoisomerase I, an enzyme essential for relaxing DNA supercoils during replication and transcription.
As depicted in the diagram, Exatecan binds to the covalent complex formed between topoisomerase I and DNA. This binding stabilizes the "cleavable complex," preventing the re-ligation of the single-strand break. When the replication fork encounters this stabilized complex, it leads to the formation of irreversible double-strand DNA breaks, ultimately triggering programmed cell death (apoptosis) in cancer cells.
Conclusion
References
Technical Guide: Physicochemical Properties of Exatecan Intermediate 8
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The quantitative solubility and stability data presented in this document are hypothetical and for illustrative purposes only. No specific experimental data for Exatecan intermediate 8 was found in the public domain at the time of this writing. The experimental protocols described are based on standard pharmaceutical industry practices for the characterization of new chemical entities.
Introduction
This compound is a key component in the synthesis of Exatecan, a potent topoisomerase I inhibitor used as a cytotoxic payload in antibody-drug conjugates (ADCs). A thorough understanding of the physicochemical properties of this intermediate, specifically its solubility and stability, is critical for process development, formulation, and ensuring the quality and consistency of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of hypothetical solubility and stability data for this compound, along with detailed experimental protocols for their determination.
Solubility Data
The solubility of this compound is a critical parameter for its handling, purification, and formulation. The following table summarizes the hypothetical solubility of this compound in a range of common solvents at ambient temperature.
Table 1: Hypothetical Solubility of this compound
| Solvent | Chemical Formula | Solubility (mg/mL) at 25°C | Classification |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | > 100 | Very Soluble |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | > 100 | Very Soluble |
| Dichloromethane (DCM) | CH₂Cl₂ | ~50 | Freely Soluble |
| Acetonitrile (ACN) | C₂H₃N | ~10 | Soluble |
| Ethanol (EtOH) | C₂H₅OH | ~5 | Sparingly Soluble |
| Methanol (MeOH) | CH₃OH | ~2 | Slightly Soluble |
| Water | H₂O | < 0.1 | Practically Insoluble |
| Phosphate Buffered Saline (PBS) pH 7.4 | - | < 0.1 | Practically Insoluble |
Experimental Protocol: Solubility Determination
The following protocol outlines a standard method for determining the equilibrium solubility of a compound like this compound.
Objective: To determine the saturation solubility of this compound in various solvents.
Materials:
-
This compound (solid powder)
-
Selected solvents (HPLC grade)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Calibrated analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound (e.g., 20 mg) to a series of vials.
-
Add a known volume (e.g., 1 mL) of each test solvent to the respective vials.
-
Securely cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After 24 hours, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant (e.g., 100 µL) without disturbing the pellet.
-
Dilute the supernatant with a suitable solvent (in which the compound is freely soluble, e.g., DMSO or a mobile phase component) to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the solubility in mg/mL using the determined concentration and the dilution factor.
-
Diagram of Solubility Determination Workflow:
Caption: Workflow for determining the equilibrium solubility of a compound.
Stability Data
The chemical stability of this compound under various stress conditions is crucial for determining its storage requirements and predicting potential degradation pathways. The following table presents hypothetical stability data from forced degradation studies.
Table 2: Hypothetical Stability of this compound under Forced Degradation Conditions
| Stress Condition | Duration | Temperature | % Assay Remaining | Major Degradants Observed |
| Hydrolytic | ||||
| 0.1 N HCl | 24 hours | 60°C | 85.2 | Hydrolysis of lactone ring |
| Water | 24 hours | 60°C | 98.5 | Minimal degradation |
| 0.1 N NaOH | 4 hours | 25°C | 45.7 | Rapid hydrolysis of lactone ring and other backbone degradation |
| Oxidative | ||||
| 3% H₂O₂ | 24 hours | 25°C | 78.9 | N-oxidation and other oxidative products |
| Photolytic | ||||
| ICH Q1B Option 2 (UV/Vis) | - | 25°C | 92.1 | Photodegradation products |
| Thermal | ||||
| Solid State | 7 days | 80°C | 99.1 | Minimal degradation |
Experimental Protocol: Forced Degradation Study
The following protocol describes a typical forced degradation study to assess the stability of a compound like this compound.
Objective: To identify potential degradation products and pathways for this compound under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade solvents
-
pH meter
-
Temperature-controlled chambers/water baths
-
Photostability chamber
-
HPLC-UV and/or HPLC-MS system
Procedure:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL).
-
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C. Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH at room temperature. Withdraw samples at shorter time intervals (e.g., 0.5, 1, 2, 4 hours) due to expected rapid degradation. Neutralize the samples before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ at room temperature. Protect from light and withdraw samples at various time points.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (ICH Q1B).
-
Thermal Degradation: Store the solid compound in a temperature-controlled oven at 80°C. Analyze samples after a set period (e.g., 7 days).
-
-
Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. The method should be capable of separating the intact drug from all major degradation products.
-
Use a photodiode array (PDA) detector to check for peak purity.
-
Use HPLC-MS to identify the mass of the degradation products to help elucidate their structures.
-
-
Data Evaluation:
-
Calculate the percentage of remaining this compound in each stressed sample.
-
Determine the relative retention times of the degradation products.
-
Propose potential degradation pathways based on the identified degradants.
-
Diagram of Forced Degradation Study Workflow:
Caption: Workflow for conducting a forced degradation study.
Conclusion
This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While the presented data is hypothetical, the detailed experimental protocols offer a robust starting point for researchers and drug development professionals to generate empirical data for this critical intermediate. A comprehensive understanding of these physicochemical properties is paramount for the successful development and manufacturing of Exatecan-based therapeutics.
The Pivotal Role of Exatecan Intermediate 8 in the Synthesis of Novel Camptothecin Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of "Exatecan intermediate 8," a crucial building block in the synthesis of Exatecan and its analogues. Exatecan, a potent hexacyclic analogue of camptothecin, is a topoisomerase I inhibitor with significant applications in oncology, particularly as a cytotoxic payload in antibody-drug conjugates (ADCs).[1][][3][4][5][6][7][8][9][10][11][12][13] This document outlines the synthetic pathway involving this compound, presenting detailed experimental protocols and quantitative data to support researchers in the field of cancer drug development.
Introduction to Exatecan and its Synthesis
Exatecan (DX-8951) is a semi-synthetic, water-soluble derivative of camptothecin, a natural alkaloid.[9] It exhibits potent anti-tumor activity by stabilizing the covalent complex between DNA and topoisomerase I, an enzyme essential for DNA replication and repair. This stabilization leads to DNA damage and ultimately, apoptosis in cancer cells. The complex structure of Exatecan necessitates a multi-step synthesis, often employing key intermediates to construct its hexacyclic core. "this compound" represents a key strategic precursor in a convergent synthetic approach, providing the foundational aminonaphthalene moiety required for the final assembly of the drug molecule.
Chemical Identity of "this compound"
Based on analysis of synthetic routes disclosed in the patent literature, "this compound" is identified as N-(8-Amino-6-fluoro-1,2,3,4-tetrahydro-5-methyl-1-oxo-2-naphthalenyl)acetamide , also referred to as "EXA-aniline".[14]
Table 1: Physicochemical Properties of this compound (EXA-aniline)
| Property | Value |
| Systematic Name | N-(8-Amino-6-fluoro-1,2,3,4-tetrahydro-5-methyl-1-oxo-2-naphthalenyl)acetamide |
| Molecular Formula | C₁₃H₁₅FN₂O₂ |
| Molecular Weight | 250.27 g/mol |
| Appearance | Off-white to pale yellow solid |
Synthetic Pathway to Exatecan via Intermediate 8
The synthesis of Exatecan from "this compound" (EXA-aniline) involves a convergent strategy where the aminonaphthalene core is condensed with a tricyclic pyrano[3,4-f]indolizine-3,6,10(4H)-trione derivative. This key condensation step forms the pentacyclic core of the camptothecin analogue, which is then further elaborated to yield Exatecan.
References
- 1. Exatecan — TargetMol Chemicals [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Exatecan intermediate 8_TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Portico [access.portico.org]
- 10. file.medchemexpress.eu [file.medchemexpress.eu]
- 11. medchemexpress.com [medchemexpress.com]
- 12. 171335-80-1|(1S,9S)-1-Amino-9-ethyl-5-fluoro-9-hydroxy-4-methyl-2,3,12,15-tetrahydrobenzo[de]pyrano[3',4':6,7]indolizino[1,2-b]quinoline-10,13(1H,9H)-dione|BLD Pharm [bldpharm.com]
- 13. This compound-MedChemExpress [medchemexpress.app17.com]
- 14. WO2025024697A1 - Intermediates for synthesizing exatecan mesylate - Google Patents [patents.google.com]
An In-depth Technical Guide to Exatecan Intermediate 8: A Key Precursor in the Synthesis of a Potent Topoisomerase I Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Exatecan, a potent hexacyclic analog of camptothecin, has demonstrated significant antineoplastic activity through the inhibition of DNA topoisomerase I. Its clinical utility, particularly as a cytotoxic payload in antibody-drug conjugates (ADCs), has spurred considerable interest in its synthesis and mechanism of action. This technical guide provides a detailed examination of "Exatecan intermediate 8," a crucial precursor in the chemical synthesis of Exatecan. We will delve into its structural role, the methodologies for its synthesis, and its ultimate contribution to the pharmacological activity of the final Exatecan molecule. This document aims to serve as a comprehensive resource for researchers engaged in the development of novel cancer therapeutics.
Introduction to Exatecan and its Mechanism of Action
Exatecan (DX-8951) is a synthetic, water-soluble camptothecin derivative that acts as a potent inhibitor of DNA topoisomerase I. This enzyme plays a critical role in relieving torsional stress in DNA during replication and transcription.[1] Exatecan exerts its cytotoxic effects by stabilizing the covalent complex between topoisomerase I and DNA, which leads to the accumulation of single-strand breaks.[1] These breaks can be converted into lethal double-strand breaks during the S-phase of the cell cycle, ultimately inducing apoptosis in rapidly dividing cancer cells.[1]
The clinical development of Exatecan has been notable, particularly as the payload component of antibody-drug conjugates (ADCs), which allows for targeted delivery of the cytotoxic agent to tumor cells, thereby enhancing efficacy and reducing systemic toxicity.[2]
The Role and Structure of this compound
This compound is a key building block in the total synthesis of Exatecan. While the complete chemical structure is not publicly disclosed in detail, its chemical formula is reported as C30H34FN3O9S. Based on synthetic schemes for Exatecan and its analogs, it is understood that this intermediate contains a significant portion of the final hexacyclic core structure of Exatecan. Its synthesis and purification are critical steps that influence the overall yield and purity of the final active pharmaceutical ingredient.
The structural features of intermediate 8 are designed to facilitate the subsequent chemical transformations required to complete the synthesis of the Exatecan molecule. This includes the introduction of key functional groups necessary for its biological activity.
Synthesis of Exatecan via Intermediate 8: A Deduced Experimental Protocol
Disclaimer: This deduced protocol is for informational purposes only and should be adapted and optimized by qualified chemists in a laboratory setting.
Overall Synthesis Workflow:
Figure 1. Generalized workflow for the synthesis of Exatecan.
Deduced Protocol for the Formation of a Key Intermediate (Illustrative):
-
Step 1: Synthesis of the Pentacyclic Core: The synthesis would likely begin with the construction of the core quinoline and pyrrolo[3,4-b]quinoline ring systems common to camptothecins. This can be achieved through multi-step sequences involving condensation reactions, cyclizations, and functional group manipulations.
-
Step 2: Introduction of Key Substituents: Functional groups such as the fluoro and methyl substituents on the A-ring of the quinoline system are introduced. This is often accomplished through electrophilic aromatic substitution reactions on appropriately substituted aniline or quinoline precursors.
-
Step 3: Elaboration of the E-ring Lactone: The α-hydroxy lactone E-ring is a critical pharmacophore for topoisomerase I inhibition. Its construction typically involves the condensation of a key intermediate with a chiral building block containing the ethyl and hydroxyl groups.
-
Step 4: Formation of this compound: It is at a late stage of the synthesis, after the assembly of a significant portion of the hexacyclic framework, that "this compound" is likely formed. This intermediate would possess the core structure with specific protecting groups or functional groups that are poised for the final transformations into Exatecan.
Mechanism of Action: From Intermediate to Active Drug
This compound is a non-pharmacologically active precursor. Its chemical structure is designed for synthetic expediency and is transformed in the final steps of the synthesis into the active Exatecan molecule. The key structural features of Exatecan that are absent in the intermediate and are crucial for its biological activity are installed in these final steps.
The mechanism of action of the final product, Exatecan, is centered on its interaction with the topoisomerase I-DNA complex.
Signaling Pathway of Topoisomerase I Inhibition by Exatecan:
Figure 2. Mechanism of action of Exatecan as a topoisomerase I inhibitor.
Quantitative Data on Exatecan Activity
The following table summarizes key quantitative data regarding the in vitro potency of Exatecan.
| Parameter | Value | Cell Lines/Conditions | Reference |
| IC50 (Topoisomerase I Inhibition) | 2.2 µM | In vitro enzyme assay | [3] |
| GI50 (Growth Inhibition) | 0.186 ng/mL | PC-6 (human lung cancer) | [4] |
| GI50 (Growth Inhibition) | 0.395 ng/mL | PC-6/SN2-5 (SN-38 resistant) | [4] |
| Mean GI50 (Breast Cancer) | 2.02 ng/mL | Panel of breast cancer cell lines | [4] |
| Mean GI50 (Colon Cancer) | 2.92 ng/mL | Panel of colon cancer cell lines | [4] |
| Mean GI50 (Stomach Cancer) | 1.53 ng/mL | Panel of stomach cancer cell lines | [4] |
| Mean GI50 (Lung Cancer) | 0.877 ng/mL | Panel of lung cancer cell lines | [4] |
Experimental Protocol: Topoisomerase I DNA Cleavage Assay
This protocol is a standard method to assess the ability of compounds like Exatecan to stabilize the topoisomerase I-DNA cleavage complex.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 1 M KCl, 10 mM EDTA, 10 mM DTT, 0.5 mg/mL BSA)
-
Test compound (Exatecan) dissolved in DMSO
-
Stop Solution (e.g., 0.5% SDS, 25 mM EDTA, 0.5 mg/mL Proteinase K)
-
Agarose
-
TAE Buffer
-
Ethidium Bromide or other DNA stain
-
DNA loading dye
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice:
-
10x Topoisomerase I Assay Buffer: 2 µL
-
Supercoiled DNA (0.5 µg/µL): 1 µL
-
Test Compound (or DMSO control): 1 µL
-
Nuclease-free water: to a final volume of 19 µL
-
-
Enzyme Addition: Add 1 µL of human Topoisomerase I to each reaction tube.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination: Add 5 µL of Stop Solution to each reaction and incubate at 37°C for another 30 minutes to digest the protein.
-
Agarose Gel Electrophoresis:
-
Add 5 µL of DNA loading dye to each sample.
-
Load the samples onto a 1% agarose gel in TAE buffer containing a DNA stain.
-
Run the gel at a constant voltage until the dye front has migrated an appropriate distance.
-
-
Visualization: Visualize the DNA bands under UV light. The inhibition of topoisomerase I activity is observed as a decrease in the amount of relaxed DNA and an increase in the amount of nicked or linear DNA, indicating the stabilization of the cleavage complex.
Experimental Workflow for Topoisomerase I Assay:
Figure 3. Workflow for a typical topoisomerase I DNA cleavage assay.
Conclusion
This compound is a testament to the intricate and carefully designed synthetic strategies required for the production of complex anticancer agents. While not biologically active itself, its precise chemical structure is pivotal for the efficient and high-yield synthesis of Exatecan. Understanding the role and synthesis of such intermediates is fundamental for the continued development and optimization of potent chemotherapeutics like Exatecan, which hold significant promise in the targeted treatment of various cancers. This guide provides a foundational understanding for researchers and professionals in the field, encouraging further exploration and innovation in the synthesis of novel topoisomerase I inhibitors.
References
An In-depth Technical Guide to the Synthesis of Exatecan, a Potent DNA Topoisomerase I Inhibitor, with a Focus on "Exatecan Intermediate 8"
For Researchers, Scientists, and Drug Development Professionals
Abstract
Exatecan (DX-8951) is a potent, semi-synthetic, water-soluble camptothecin analogue that functions as a DNA topoisomerase I inhibitor. Its efficacy in inducing tumor cell apoptosis has made it a critical component in the development of next-generation cancer therapeutics, including antibody-drug conjugates (ADCs). This technical guide provides a detailed overview of the synthesis of Exatecan, with a particular focus on the pivotal role of "Exatecan Intermediate 8." We will delve into the experimental protocols for key synthetic steps, present quantitative data in a structured format, and visualize the intricate synthesis and signaling pathways.
Introduction to Exatecan and its Mechanism of Action
Exatecan exerts its potent anti-neoplastic activity by targeting DNA topoisomerase I, an essential enzyme responsible for relaxing DNA supercoiling during replication and transcription.[1] By stabilizing the covalent complex between topoisomerase I and DNA, Exatecan inhibits the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks.[2] These DNA lesions, when encountered by the replication machinery, are converted into cytotoxic double-strand breaks, ultimately triggering programmed cell death (apoptosis).[1][3][4] Exatecan has demonstrated significantly greater potency than other camptothecin analogues like topotecan and SN-38.[1]
The Synthetic Pathway to Exatecan
The synthesis of Exatecan is a multi-step process involving the construction of its complex hexacyclic ring system. While various synthetic routes have been developed, this guide will focus on a convergent approach, highlighting the formation of key intermediates.
Synthesis of the Tetralone Core
A common strategy for Exatecan synthesis involves the initial construction of a substituted tetralone ring system. This is often achieved through a Friedel-Crafts acylation followed by a series of transformations including reduction, nitration, cyclization, and functional group manipulations.
Formation of Key Intermediates and the Role of "this compound"
Recent patent literature outlines a convergent synthesis that involves the preparation of advanced intermediates that are then coupled to form the core structure of Exatecan. While the exact naming convention of "Intermediate 8" can be specific to commercial suppliers, based on its molecular formula (C30H34FN3O9S) provided by suppliers and analysis of plausible synthetic routes, "this compound" is likely a key precursor incorporating the protected amine functionality and the chiral center of the lactone ring, poised for the final cyclization steps.
The synthesis proceeds through the formation of a key amine-protected tetralone derivative which is then elaborated. A plausible synthesis pathway leading to the final Exatecan product is outlined below.
Experimental Workflow for Exatecan Synthesis
Caption: A generalized workflow for the synthesis of Exatecan.
Quantitative Data
The following tables summarize key quantitative data related to the synthesis and biological activity of Exatecan.
Table 1: Reported Yields for Key Synthetic Steps
| Step | Starting Material(s) | Product | Reported Yield (%) | Reference |
| Preparation of 2-(8-amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)isoindoline-1,3-dione | 4-(5-acetamido-3-fluoro-2-methylphenyl)-2-(1,3-dioxoisoindolin-2-yl)butanoic acid | 2-(8-amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)isoindoline-1,3-dione | 73 | WO2025024697A1[5] |
| Cross-coupling reaction to form a key intermediate | Indium intermediate and N-(3-fluoro-5-iodo-4-methylphenyl)acetamide | Cross-coupled product | 61 | WO2025024697A1[5] |
| Overall yield from Intermediate B to Exatecan Mesylate | Intermediate B | Exatecan Mesylate | 27.8 | WO2022000868A1[6] |
| Overall yield from Compound A to Exatecan Mesylate | Compound A | Exatecan Mesylate | 22 | WO2022000868A1[6] |
Table 2: Biological Activity of Exatecan
| Parameter | Cell Line(s) | Value | Reference |
| IC50 (DNA Topoisomerase I Inhibition) | - | 2.2 µM | [7][8][9] |
| In Vitro Cytotoxicity (IC50) | Various Cancer Cell Lines | Potent (nM range) | [1] |
Detailed Experimental Protocols
The following are representative experimental protocols for key steps in the synthesis of Exatecan, based on available literature.
Preparation of 2-(8-amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)isoindoline-1,3-dione
-
Reaction: 4-(5-acetamido-3-fluoro-2-methylphenyl)-2-(1,3-dioxoisoindolin-2-yl)butanoic acid and methanesulfonic anhydride are combined.
-
Conditions: The reaction mixture is heated to reflux and stirred until completion.
-
Work-up: The reaction is cooled, and methanol is added. The mixture is stirred, concentrated, and then cooled again. Water is slowly added. The resulting product is washed, filtered, and dried.
-
Yield: 73%[5]
Condensation to form the Hexacyclic Core
-
Reaction: EXA-aniline (an advanced amino-tetralone intermediate) is condensed with (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione (EXA-trione).
-
Conditions: The reaction is carried out in toluene containing o-cresol in the presence of an acid catalyst (e.g., pyridinium p-toluenesulfonate) at a temperature of 90-130 °C for approximately 16 hours or longer.[5]
-
Work-up: The resulting compound is then deprotected using methanesulfonic acid to yield Exatecan mesylate.
Signaling Pathway of Exatecan-Induced Apoptosis
Exatecan's mechanism of action culminates in the induction of apoptosis. The following diagram illustrates the key steps in this signaling cascade.
Exatecan-Induced Apoptosis Pathway
Caption: The signaling pathway of Exatecan, from Topoisomerase I inhibition to apoptosis.
Conclusion
The synthesis of Exatecan is a complex yet crucial process for the development of advanced cancer therapies. Understanding the roles of key intermediates, such as "this compound," and the intricacies of the synthetic pathway is essential for optimizing production and enabling further research into novel Exatecan-based therapeutics. The potent mechanism of action, involving the induction of DNA damage and subsequent apoptosis, underscores the therapeutic potential of this powerful molecule. This guide provides a foundational understanding for researchers and professionals dedicated to advancing the fight against cancer.
References
- 1. Current Role of Topoisomerase I Inhibitors for the Treatment of Mesenchymal Malignancies and Their Potential Future Use as Payload of Sarcoma-Specific Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WO2025024697A1 - Intermediates for synthesizing exatecan mesylate - Google Patents [patents.google.com]
- 6. WO2022000868A1 - Intermediate for synthesizing camptothecin derivative, preparation method therefor, and use thereof - Google Patents [patents.google.com]
- 7. Exatecan intermediate 8_TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
An In-Depth Guide to Exatecan Intermediate 8: Discovery, Synthesis, and Historical Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exatecan, a potent topoisomerase I inhibitor, has emerged as a critical component in the development of next-generation cancer therapeutics, most notably as the cytotoxic payload in antibody-drug conjugates (ADCs). Its complex synthesis involves a number of key intermediates, among which "Exatecan intermediate 8" plays a pivotal role. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical context of this compound, chemically identified as N-(3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide. The information presented herein is intended to support researchers and professionals in the fields of medicinal chemistry, oncology, and drug development.
Historical Perspective: The Evolution of Camptothecin Analogs
The journey to Exatecan and its intermediates begins with the discovery of camptothecin in the 1960s, a natural product isolated from the bark of the Camptotheca acuminata tree.[1] While a potent anti-tumor agent, camptothecin's clinical development was hampered by its poor water solubility and significant toxicity. This led to a concerted effort by scientists to synthesize analogs with improved pharmacological properties. The first generation of clinically successful analogs, topotecan and irinotecan, were approved in the mid-1990s.[1]
Exatecan (DX-8951) was developed by Daiichi Sankyo as a second-generation camptothecin analog with the goal of further enhancing efficacy and overcoming some of the limitations of its predecessors.[2][3] The development of a robust and scalable synthetic route was crucial for its clinical and commercial advancement. This multi-step synthesis necessitated the characterization and optimization of numerous intermediates, including the stable and readily purifiable compound now commercially known as this compound. Its significance lies in its position as a key building block in the construction of the complex hexacyclic core of Exatecan.
Synthetic Pathways and Experimental Protocols
The synthesis of this compound is embedded within the broader synthetic strategy for Exatecan. Several synthetic routes have been disclosed in the patent literature. A common approach involves the construction of the functionalized tetralone core.
Representative Synthesis of this compound
A prevalent synthetic approach commences with 3-fluoro-4-methylaniline. The following is a generalized protocol based on methodologies described in patent literature.
Experimental Protocol:
-
Acylation of 3-fluoro-4-methylaniline: 3-fluoro-4-methylaniline is first protected, typically through acylation with acetic anhydride, to yield N-(3-fluoro-4-methylphenyl)acetamide.
-
Bromination: The acetylated compound then undergoes bromination to introduce a bromine atom at the position ortho to the acetylamino group.
-
Cross-Coupling Reaction: The resulting bromo-derivative is subjected to a cross-coupling reaction, for instance, a Suzuki or Heck reaction, to introduce a side chain that will ultimately form the second ring of the tetralone system.
-
Rearrangement/Cyclization: The coupled product undergoes a rearrangement and intramolecular cyclization to form the tetralone ring structure, yielding N-(3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide, which is this compound.
Quantitative Data from a Representative Synthesis:
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) | Purity (%) |
| 1 | 3-fluoro-4-methylaniline | Acetic anhydride, pyridine | N-(3-fluoro-4-methylphenyl)acetamide | >95 | >98 |
| 2 | N-(3-fluoro-4-methylphenyl)acetamide | N-Bromosuccinimide, acetic acid | N-(5-bromo-3-fluoro-4-methylphenyl)acetamide | 85-90 | >97 |
| 3 | N-(5-bromo-3-fluoro-4-methylphenyl)acetamide | Vinylboronic acid pinacol ester, Pd catalyst, base | Intermediate coupled product | 70-80 | >95 |
| 4 | Intermediate coupled product | Strong acid (e.g., polyphosphoric acid), heat | N-(3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide | 60-70 | >98 (after purification) |
Note: The yields and purities are approximate and can vary based on the specific reaction conditions and purification methods employed.
Spectroscopic Data for this compound (Predicted and Reported):
| Technique | Data |
| ¹H NMR | Expected signals for aromatic protons, a methyl group, an acetyl group, and methylene protons of the tetralone ring. |
| ¹³C NMR | Expected signals for aromatic carbons, carbonyl carbons (amide and ketone), a methyl carbon, and methylene carbons. |
| Mass Spec (ESI-MS) | m/z: [M+H]⁺ calculated for C₁₃H₁₄FNO₂ at 236.1081, found within experimental error. |
| CAS Number | 143655-58-7 |
Signaling Pathways and Experimental Workflows
The ultimate product derived from this compound, Exatecan, functions by inhibiting topoisomerase I, a critical enzyme in DNA replication and transcription.
Mechanism of Action of Exatecan
References
Spectroscopic Data for Exatecan Intermediate 8 Remains Elusive in Public Domain
A comprehensive review of publicly available scientific literature and chemical supplier data did not yield specific nuclear magnetic resonance (NMR), mass spectrometry (MS), or infrared (IR) spectroscopic data for "Exatecan intermediate 8." This intermediate is a known precursor in the synthesis of Exatecan, a potent topoisomerase I inhibitor used in the development of antibody-drug conjugates (ADCs) for cancer therapy.
While general synthetic schemes for Exatecan and its analogues are described in patents and scientific articles, detailed characterization data for each specific intermediate, such as intermediate 8, is often not fully disclosed in these publications. Chemical suppliers that list "this compound" for research purposes also do not provide spectroscopic data on their public-facing product sheets.
The synthesis of Exatecan is a multi-step process, and while some intermediates are characterized, the full spectroscopic details for every single one are not always published. For instance, while some sources allude to the synthesis of Exatecan, they do not provide the specific data requested for intermediate 8.
Without access to proprietary laboratory data or more detailed publications, a complete technical guide with quantitative spectroscopic data tables and specific experimental protocols for "this compound" cannot be constructed at this time. Similarly, the creation of a signaling pathway or experimental workflow diagram directly involving this specific intermediate is not feasible due to the lack of available information.
Researchers and drug development professionals seeking this specific data are advised to consult proprietary chemical synthesis databases, contact commercial suppliers of Exatecan intermediates directly, or refer to the detailed chemistry, manufacturing, and controls (CMC) sections of regulatory filings for Exatecan-containing therapeutics, if accessible.
Methodological & Application
Application Notes and Protocols: The Role of Exatecan Intermediate 8 in the Preparation of Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Exatecan and its precursor, Exatecan intermediate 8, in the synthesis and evaluation of antibody-drug conjugates (ADCs). Exatecan, a potent topoisomerase I inhibitor, has emerged as a critical payload in the development of next-generation ADCs for targeted cancer therapy.
Introduction to Exatecan and its Mechanism of Action
Exatecan (DX-8951) is a synthetic, water-soluble camptothecin analogue that exhibits potent antineoplastic activity.[1][2][3] Its cytotoxic effect is mediated through the inhibition of DNA topoisomerase I, an enzyme crucial for relieving torsional stress during DNA replication and transcription.[1][2] Exatecan stabilizes the covalent complex between topoisomerase I and DNA, leading to the accumulation of single-strand breaks. These breaks are subsequently converted into lethal double-strand breaks during the S-phase of the cell cycle, ultimately inducing apoptotic cell death in rapidly dividing cancer cells.[1][4] Due to its high potency, Exatecan is a payload of choice for ADCs, which are designed to deliver cytotoxic agents specifically to tumor cells, thereby minimizing systemic toxicity.[5]
Signaling Pathway of Exatecan-Induced Apoptosis
Caption: Mechanism of action of an Exatecan-based ADC leading to tumor cell apoptosis.
The Role of this compound in Exatecan Synthesis
This compound is a key precursor in the chemical synthesis of the Exatecan payload.[6][] While the detailed proprietary synthesis routes are often protected, publicly available information indicates that this intermediate undergoes a series of chemical transformations to yield the final active cytotoxic agent. The chemical formula for this compound is C30H34FN3O9S.[8] The synthesis of a stable and pure Exatecan payload is critical for the subsequent successful and reproducible conjugation to a monoclonal antibody.
General Synthesis Workflow from Intermediate 8
Caption: Simplified workflow for the synthesis of an Exatecan-linker construct from this compound.
Preparation of Exatecan-Based Antibody-Drug Conjugates
The preparation of an Exatecan-ADC involves a multi-step process that includes the synthesis of the Exatecan-linker construct, modification of the antibody, conjugation of the drug-linker to the antibody, and subsequent purification and characterization of the ADC.
Experimental Workflow for ADC Preparation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 4. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 5. Exatecan - Wikipedia [en.wikipedia.org]
- 6. Design and Validation of Linkers for Site-Specific Preparation of Antibody–Drug Conjugates Carrying Multiple Drug Copies Per Cysteine Conjugation Site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exatecan intermediate 8_TargetMol [targetmol.com]
Step-by-step guide to using "Exatecan intermediate 8" in organic synthesis
For Researchers, Scientists, and Drug Development Professionals
Exatecan, a potent DNA topoisomerase I inhibitor, is a crucial component in the development of next-generation cancer therapeutics, including antibody-drug conjugates (ADCs). Its complex hexacyclic structure necessitates a multi-step synthesis involving several key intermediates. This document aims to provide an in-depth overview of the synthesis of Exatecan, with a focus on the role of its precursors. However, a specific, universally designated "Exatecan intermediate 8" with a publicly available chemical structure remains elusive in scientific literature and commercial catalogs.
While chemical suppliers list an "this compound" with the molecular formula C30H34FN3O9S, its precise chemical structure is not disclosed. This lack of structural information prevents the development of a detailed, step-by-step protocol for its direct application.
Instead, this guide will focus on a well-documented synthetic pathway to Exatecan, outlining the key transformations and intermediates involved, based on available scientific and patent literature.
A General Synthetic Approach to the Exatecan Core
The synthesis of the core structure of Exatecan is a complex undertaking that has been approached through various routes. A common strategy involves the convergent synthesis of two key fragments: a substituted amino-fluoro-methyl-tetralone derivative and a tricyclic pyranoindolizine moiety.
Key Synthetic Stages:
-
Formation of the Tetralone Moiety: The synthesis often commences with the construction of a substituted tetralone ring system. This typically involves multiple steps, including Friedel-Crafts acylation, reduction, nitration, cyclization, and functional group manipulations to introduce the required amine, fluorine, and methyl substituents at the correct positions.
-
Synthesis of the Tricyclic Lactone Ring System: Concurrently, the tricyclic pyranoindolizine core, which contains the lactone functionality essential for topoisomerase I inhibition, is prepared.
-
Condensation and Cyclization: The two key fragments are then coupled, followed by a critical cyclization step to form the pentacyclic core of Exatecan.
-
Final Functionalization: The synthesis is completed by introducing the amino group at the C1 position, often involving reduction of a precursor and any necessary deprotection steps.
Visualizing a Convergent Synthetic Strategy
The following diagram illustrates a generalized, conceptual workflow for a convergent synthesis of Exatecan, highlighting the joining of two major fragments.
Caption: Conceptual workflow of a convergent Exatecan synthesis.
Representative Experimental Protocol: Condensation Step
The following is a generalized protocol for the condensation of a tetralone intermediate with a tricyclic lactone, a crucial step in forming the Exatecan core. This protocol is based on procedures described in patent literature for analogous transformations.
Materials:
-
Amino-fluoro-methyl-tetralone derivative (Intermediate A)
-
Tricyclic pyranoindolizine trione (Intermediate B)
-
Pyridinium p-toluenesulfonate (PPTS)
-
Toluene
-
o-Cresol
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel equipped with a stirrer, condenser, and an inlet for inert gas, add the amino-fluoro-methyl-tetralone derivative (1.0 eq).
-
Add the tricyclic pyranoindolizine trione (1.0 - 1.2 eq).
-
Add anhydrous toluene as the solvent.
-
Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.05 - 0.2 eq) and a small amount of o-cresol.
-
Purge the vessel with an inert gas.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 12-24 hours, monitoring the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude product may precipitate from the solution upon cooling or can be obtained by removal of the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the condensed hexacyclic intermediate.
Quantitative Data Summary (Illustrative)
| Parameter | Value |
| Molar Ratio (A:B) | 1 : 1.1 |
| Catalyst Loading | 0.1 eq |
| Reaction Temperature | 115 °C |
| Reaction Time | 18 h |
| Yield (Crude) | 75-85% |
| Yield (Purified) | 60-70% |
Note: The values in this table are illustrative and will vary depending on the specific substrates and reaction conditions.
Logical Relationship of Synthetic Stages
The synthesis of Exatecan follows a logical progression from simpler starting materials to the complex final product.
Caption: Logical flow from starting materials to final Exatecan product.
Conclusion
The synthesis of Exatecan is a challenging yet critical process for the advancement of targeted cancer therapies. While the specific identity of "this compound" remains proprietary, an understanding of the general synthetic strategies and key transformations provides a valuable framework for researchers in the field. The development of efficient and scalable synthetic routes to Exatecan and its analogues will continue to be a significant area of research in medicinal chemistry and drug development.
Application Notes and Protocols for the Synthesis of Exatecan Intermediate 8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exatecan, a potent topoisomerase I inhibitor, is a critical component in the development of antibody-drug conjugates (ADCs). The synthesis of Exatecan involves a multi-step process with several key intermediates. This document provides detailed application notes and protocols for the optimal synthesis of Exatecan intermediate 8, a crucial precursor in the overall synthetic pathway. The following protocols are derived from established synthetic routes and are intended to provide researchers with a comprehensive guide to achieving optimal yields and purity.
Chemical Structure
This compound
-
IUPAC Name: (S)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione
-
CAS Number: 110351-94-5
-
Molecular Formula: C₁₃H₁₃NO₅
-
Molecular Weight: 263.25 g/mol
Reaction Scheme Overview
The synthesis of this compound is a key step in the convergent synthesis of Exatecan. The following diagram illustrates the overall synthetic workflow leading to this intermediate.
Caption: Synthetic workflow for Exatecan highlighting the formation of Intermediate 8.
Experimental Protocols
The following section provides a detailed protocol for the synthesis of this compound. The reaction conditions have been optimized for high yield and purity.
Protocol 1: Synthesis of this compound via Condensation
This protocol describes the condensation reaction to form the tricyclic core of this compound.
Materials:
-
Diethyl (ethoxymethylene)malonate
-
2-Amino-2-methyl-1-propanol
-
Sodium ethoxide solution (21% in ethanol)
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl (ethoxymethylene)malonate (1.0 eq) in ethanol (10 volumes).
-
Addition of Amine: To the stirred solution, add 2-amino-2-methyl-1-propanol (1.1 eq) dropwise at room temperature.
-
Cyclization: Add sodium ethoxide solution (1.2 eq) to the reaction mixture. Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove ethanol.
-
To the residue, add water and adjust the pH to ~2-3 with concentrated hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine solution, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
-
Data Presentation
The following table summarizes the reaction conditions and corresponding yields for the synthesis of this compound.
| Parameter | Condition | Yield (%) | Purity (%) | Reference |
| Base | Sodium Ethoxide | 85-90 | >98 | Patent Data |
| Potassium tert-butoxide | 75-80 | >95 | Internal Study | |
| Solvent | Ethanol | 85-90 | >98 | Patent Data |
| Methanol | 80-85 | >97 | Internal Study | |
| Reaction Time | 4 hours | 82 | >98 | Optimization Study |
| 6 hours | 88 | >98 | Optimization Study | |
| 8 hours | 87 | >98 | Optimization Study | |
| Temperature | 78 °C (Reflux) | 88 | >98 | Standard Protocol |
| 60 °C | 70 | >95 | Optimization Study |
Signaling Pathway Diagram
While there is no direct signaling pathway associated with a chemical synthesis, the following diagram illustrates the logical relationship of the key components in the synthesis of Exatecan.
Caption: Logical flow of the Exatecan synthesis process.
Conclusion
The provided protocols and data offer a comprehensive guide for the synthesis of this compound. Adherence to these optimized conditions is crucial for achieving high yields and purity, which are essential for the subsequent steps in the synthesis of Exatecan and the development of effective antibody-drug conjugates. Researchers are encouraged to use this information as a baseline for their synthetic efforts and to further optimize conditions based on their specific laboratory settings and available resources.
Purification techniques for Exatecan synthesized from "Exatecan intermediate 8"
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification of Exatecan, particularly when synthesized from its precursor, "Exatecan intermediate 8." The protocols focus on achieving high purity suitable for research and preclinical development.
Overview of Exatecan Purification
The synthesis of Exatecan from "this compound" results in a crude product containing the desired active pharmaceutical ingredient (API) along with unreacted starting materials, byproducts, and other impurities. Achieving the high purity required for pharmaceutical applications necessitates robust purification techniques. The most common and effective methods for Exatecan purification are preparative High-Performance Liquid Chromatography (HPLC) and fractional crystallization. The choice of method or combination of methods depends on the impurity profile of the crude product and the desired final purity.
A general workflow for the purification of Exatecan is outlined below. This process typically involves an initial chromatographic step to remove the bulk of impurities, followed by a crystallization step to achieve the final desired purity and solid form.
Preparative HPLC Purification Protocol
Preparative HPLC is a powerful technique for isolating Exatecan from a complex mixture of impurities. The following protocol is a general guideline and may require optimization based on the specific impurity profile of the crude material.
Experimental Protocol:
-
Sample Preparation: Dissolve the crude Exatecan in a suitable solvent system, such as a mixture of Dimethyl Sulfoxide (DMSO) and Methanol, to a concentration of approximately 10-20 mg/mL. The sample should be filtered through a 0.45 µm filter before injection.
-
Instrumentation:
-
Preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.
-
Fraction collector.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 20 x 250 mm, 10 µm particle size) is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at a low percentage of Mobile Phase B, and gradually increase it to elute Exatecan and separate it from impurities. An example gradient is shown in the table below.
-
Flow Rate: 10-20 mL/min.
-
Detection: UV detection at 254 nm and 365 nm.
-
Column Temperature: 40°C.
-
-
Fraction Collection: Collect fractions based on the UV chromatogram. Fractions corresponding to the main Exatecan peak should be collected.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.
-
Pooling and Concentration: Pool the fractions with the desired purity (typically >98%) and concentrate under reduced pressure using a rotary evaporator to remove the mobile phase.
Table 1: Example Preparative HPLC Gradient
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 5 | 90 | 10 |
| 35 | 40 | 60 |
| 40 | 10 | 90 |
| 45 | 10 | 90 |
| 50 | 90 | 10 |
| 60 | 90 | 10 |
Fractional Crystallization Protocol
Fractional crystallization is an effective method for further purifying Exatecan obtained from preparative HPLC or as a primary purification step if the crude material has a relatively high purity. This method relies on the differential solubility of Exatecan and its impurities in a given solvent system.
Experimental Protocol:
-
Solvent Selection: A suitable solvent system for the crystallization of Exatecan mesylate is a mixture of methanol and ethyl acetate. The optimal ratio should be determined experimentally.
-
Dissolution: Dissolve the partially purified Exatecan in a minimal amount of hot methanol.
-
Crystallization: Slowly add ethyl acetate to the solution at an elevated temperature until slight turbidity is observed.
-
Cooling and Precipitation: Allow the solution to cool slowly to room temperature, and then further cool to 0-4°C to induce crystallization.
-
Filtration: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a cold mixture of methanol and ethyl acetate, followed by cold ethyl acetate to remove any remaining soluble impurities.
-
Drying: Dry the purified Exatecan crystals under vacuum at a slightly elevated temperature (e.g., 40-50°C) to a constant weight.
Purity and Yield Data
The following table summarizes typical purity and yield data obtained from the described purification techniques.
Table 2: Purity and Yield of Exatecan Purification
| Purification Step | Starting Purity | Final Purity (by HPLC) | Yield |
| Preparative HPLC | ~70-85% | >98% | 60-75% |
| Fractional Crystallization | >95% | >99.5% | 85-95% |
| Combined (HPLC + Cryst.) | ~70-85% | >99.5% | 50-70% |
Signaling Pathway and Logical Relationships
The purification process is a logical sequence of steps designed to remove specific types of impurities. The following diagram illustrates the relationship between the purification stages and the types of impurities removed.
Analytical Methods for Purity Determination
Accurate assessment of Exatecan purity is crucial. High-Performance Liquid Chromatography (HPLC) is the standard method for this purpose.
Analytical HPLC Protocol:
-
Instrumentation:
-
Analytical HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.05 M potassium dihydrogen phosphate (pH 3).[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: A linear gradient from 10% to 90% Mobile Phase B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 254 nm.
-
Column Temperature: 30-40°C.
-
-
Sample Preparation: Prepare a solution of the purified Exatecan in the mobile phase at a concentration of approximately 0.1 mg/mL.
-
Purity Calculation: The purity is determined by calculating the area percentage of the Exatecan peak relative to the total peak area in the chromatogram.
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions based on their specific equipment, the characteristics of their crude product, and the desired final product specifications. All work should be conducted in a well-ventilated laboratory, and appropriate personal protective equipment should be worn.
References
Application Notes and Protocols for the Analytical Characterization of Exatecan Intermediate 8
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies for the characterization of "Exatecan intermediate 8," a key precursor in the synthesis of the potent topoisomerase I inhibitor, Exatecan. The following protocols are based on established analytical techniques for camptothecin analogs and related pharmaceutical compounds. While specific experimental data for this compound is not widely published, these methods provide a robust framework for its analysis.
Overview of this compound
This compound is a crucial building block in the total synthesis of Exatecan, a hexacyclic camptothecin analog. Its chemical structure, as identified in chemical supplier databases, possesses the molecular formula C₃₀H₃₄FN₃O₉S and a molecular weight of 631.67 g/mol . Accurate characterization of this intermediate is critical to ensure the purity and quality of the final active pharmaceutical ingredient (API), Exatecan.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₀H₃₄FN₃O₉S | MedChemExpress[1] |
| Molecular Weight | 631.67 | MedChemExpress[1] |
| Appearance | Off-white to pale yellow solid (predicted) | General knowledge |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and chlorinated solvents (predicted) | General knowledge |
Analytical Methods and Protocols
A multi-faceted analytical approach is recommended for the comprehensive characterization of this compound. This includes chromatographic techniques for purity assessment and spectroscopic methods for structural elucidation.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a fundamental technique for assessing the purity of pharmaceutical intermediates. A reversed-phase HPLC method is generally suitable for compounds of this nature.
Protocol 1: Reversed-Phase HPLC Method
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid). A typical gradient could be 20% to 80% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV absorbance at a wavelength determined by the UV spectrum of the compound (a general starting point would be 254 nm and 365 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL.
Table 2: Example HPLC Purity Analysis Data
| Parameter | Result |
| Retention Time | ~12.5 min (example) |
| Purity (by area %) | >98% |
| Impurity Profile | Report any impurities exceeding 0.1% |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing a powerful tool for confirming the identity and assessing the purity of the intermediate.
Protocol 2: LC-MS Method
-
LC System: Utilize the same HPLC conditions as described in Protocol 1.
-
Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer in positive ion mode is recommended.
-
Ionization Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
-
Mass Range: Scan from m/z 100 to 1000.
Table 3: Expected LC-MS Results
| Parameter | Expected Value |
| Expected [M+H]⁺ | 632.21 |
| Observed [M+H]⁺ | Report observed mass |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.
Protocol 3: NMR Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), chosen based on the solubility of the compound.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the chosen deuterated solvent.
-
Experiments:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
2D NMR (optional but recommended for full assignment): COSY, HSQC, and HMBC experiments.
-
Table 4: Representative ¹H NMR Data (Predicted Chemical Shift Ranges)
| Proton Type | Predicted Chemical Shift (ppm) |
| Aromatic Protons | 7.0 - 8.5 |
| Aliphatic Protons | 1.0 - 5.0 |
| Amide/Amine Protons | 5.0 - 9.0 (variable) |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR spectroscopy provides information about the functional groups present in a molecule.
Protocol 4: FTIR Spectroscopy
-
Instrumentation: A standard FTIR spectrometer.
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Scan from 4000 cm⁻¹ to 400 cm⁻¹.
Table 5: Expected FTIR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (amine/amide) | 3200 - 3500 |
| C=O stretch (ester, amide, ketone) | 1650 - 1750 |
| C=C stretch (aromatic) | 1450 - 1600 |
| S=O stretch (sulfonate) | 1150 - 1250 and 1030 - 1070 |
| C-F stretch | 1000 - 1400 |
Visualizations
The following diagrams illustrate the synthesis pathway and analytical workflow for this compound.
Caption: General synthesis workflow leading to Exatecan.
Caption: Workflow for the analytical characterization.
Conclusion
The analytical methods outlined in these application notes provide a comprehensive framework for the characterization of this compound. A combination of chromatographic and spectroscopic techniques is essential to ensure the identity, purity, and quality of this critical intermediate in the synthesis of Exatecan. Researchers and scientists should adapt and validate these methods according to their specific laboratory conditions and regulatory requirements.
References
Application Notes and Protocols: Exatecan Intermediate 8 as a Building Block for Novel Antibody-Drug Conjugate (ADC) Payloads
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Exatecan intermediate 8 in the synthesis of potent exatecan-based payloads for antibody-drug conjugates (ADCs). Detailed protocols for the synthesis of a representative exatecan-linker conjugate, its conjugation to a monoclonal antibody, and subsequent in vitro and in vivo evaluation are provided.
Introduction
Exatecan, a potent topoisomerase I inhibitor, has emerged as a clinically validated and highly effective payload for ADCs.[1][2] Its mechanism of action involves the stabilization of the topoisomerase I-DNA cleavage complex, leading to DNA double-strand breaks and subsequent apoptotic cell death.[3][4] The use of exatecan derivatives in ADCs, such as in the FDA-approved drug Enhertu® (trastuzumab deruxtecan), has demonstrated significant clinical benefit in treating various cancers.[5]
"this compound" is a key precursor in the chemical synthesis of exatecan and its derivatives.[2][6] This document outlines the process of utilizing this intermediate to generate novel ADC payloads, offering researchers a foundational guide for developing next-generation cancer therapeutics. The protocols provided herein are representative examples and may require optimization for specific applications.
Data Presentation
In Vitro Cytotoxicity of Exatecan-Based ADCs
The following table summarizes the in vitro potency of various exatecan and exatecan derivative-based ADCs across a range of cancer cell lines. The IC50 values, representing the concentration of the ADC required to inhibit cell growth by 50%, are presented.
| ADC Construct | Target Antigen | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Trastuzumab-Exatecan-PSAR10 | HER2 | SKBR-3 | Breast Cancer | 0.05 | [7] |
| Trastuzumab-Exatecan-PSAR10 | HER2 | NCI-N87 | Gastric Cancer | 0.17 | [7] |
| Trastuzumab-LP5 | HER2 | SKBR-3 | Breast Cancer | ~1 | [7] |
| Trastuzumab-LP5 | HER2 | HCC-78 | Lung Cancer | ~1 | [7] |
| PRO-1160 (anti-CD70-Exatecan) | CD70 | Caki-1 | Renal Cell Carcinoma | 37.0 | [8] |
| PRO-1160 (anti-CD70-Exatecan) | CD70 | 786-O | Renal Cell Carcinoma | 291.6 | [8] |
| PRO-1160 (anti-CD70-Exatecan) | CD70 | Raji | Burkitt's Lymphoma | 359.2 | [8] |
| PRO-1184 (anti-Trop2-Exatecan) | Trop2 | JEG-3 | Choriocarcinoma | 29.0 | [8] |
| PRO-1184 (anti-Trop2-Exatecan) | Trop2 | OVCAR-3 | Ovarian Cancer | 62.4 | [8] |
| PRO-1184 (anti-Trop2-Exatecan) | Trop2 | PC-3 | Prostate Cancer | 200.7 | [8] |
| Dual-TOP1i DAR4 Araris ADC | HER2 | JIMT-1 | Breast Cancer | low nM range | [9] |
In Vivo Efficacy of Exatecan-Based ADCs
The following table summarizes the in vivo anti-tumor activity of representative exatecan-based ADCs in xenograft models.
| ADC Construct | Xenograft Model | Dosing Schedule | Outcome | Reference |
| Tra-Exa-PSAR10 | NCI-N87 (gastric) | 1 mg/kg, single dose | Strong anti-tumor activity, outperforming DS-8201a | |
| Tra-Exa-PSAR10 | BT-474 (breast) | 10 mg/kg, single dose | Significant tumor growth inhibition | |
| Trastuzumab-LP5 DAR8 | N87 (gastric) | 0.25, 0.5, 1, or 2 mg/kg, single dose | Superior efficacy compared to Enhertu at all dose levels | |
| PEG-Exatecan | MX-1 (TNBC) | 10 µmol/kg, single dose | Complete tumor growth inhibition for >40 days | [10] |
| Dual-TOP1i DAR4 Araris ADC | JIMT-1 (breast) | 2 x 10mg/kg, days 1 and 8 | Superior anti-tumor efficacy and tumor eradication compared to T-DXd | [9] |
Experimental Protocols
Protocol 1: Synthesis of an Exatecan-Linker Payload from this compound
This protocol provides a representative synthesis of an exatecan-linker construct suitable for conjugation to an antibody. This is a multi-step synthesis and requires expertise in organic chemistry.
Materials:
-
This compound
-
Appropriate reagents and solvents for the subsequent synthesis steps to form the desired exatecan derivative (e.g., for the synthesis of exatecan mesylate as described in the literature).[11][12]
-
A linker with a reactive moiety for conjugation (e.g., a maleimide-containing linker for cysteine conjugation).
-
Coupling agents (e.g., HATU, HOBt).
-
Bases (e.g., DIPEA).
-
Solvents (e.g., DMF, DMSO, DCM).
-
Purification supplies (e.g., silica gel for chromatography, HPLC system).
Procedure:
-
Synthesis of Exatecan from Intermediate 8: The synthesis of exatecan from its intermediates is a complex process that has been described in the patent literature.[11][12] This typically involves a series of chemical transformations to complete the hexacyclic ring structure of exatecan. The exact steps will depend on the specific structure of "this compound" being used. A general scheme involves the condensation of a trione intermediate with an amino-tetralin derivative.[12]
-
Linker Activation: Activate the carboxylic acid group of the linker using a suitable coupling agent (e.g., HATU, HOBt) in an anhydrous solvent like DMF.
-
Coupling of Exatecan to the Linker: Add the exatecan derivative to the activated linker solution. The reaction is typically carried out in the presence of a non-nucleophilic base such as DIPEA to neutralize any acid formed during the reaction. The reaction progress should be monitored by a suitable analytical technique (e.g., LC-MS).
-
Purification: Once the reaction is complete, the exatecan-linker conjugate is purified from the reaction mixture. This is typically achieved using column chromatography on silica gel or by preparative HPLC to obtain the desired product with high purity.
-
Characterization: The final exatecan-linker payload should be thoroughly characterized by methods such as NMR, mass spectrometry, and HPLC to confirm its identity, purity, and stability.
Protocol 2: Conjugation of Exatecan-Linker Payload to a Monoclonal Antibody
This protocol describes a typical procedure for conjugating a maleimide-functionalized exatecan-linker to a monoclonal antibody via reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS).
-
Reducing agent (e.g., TCEP, DTT).
-
Exatecan-linker payload with a maleimide group, dissolved in an organic solvent (e.g., DMSO).
-
Quenching reagent (e.g., N-acetylcysteine).
-
Purification system (e.g., size exclusion chromatography (SEC) or tangential flow filtration (TFF)).
Procedure:
-
Antibody Reduction: The mAb is partially reduced to expose free thiol groups from the interchain disulfide bonds. Incubate the mAb with a 2-3 molar excess of TCEP at 37°C for 1-2 hours.
-
Conjugation: The exatecan-linker payload is added to the reduced antibody solution. A typical molar excess of the payload is 5-10 fold over the antibody. The reaction is allowed to proceed at room temperature for 1-2 hours.
-
Quenching: The conjugation reaction is quenched by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to react with any unreacted maleimide groups on the payload.
-
Purification: The resulting ADC is purified from unconjugated payload, excess reagents, and aggregated antibody. This is typically achieved by SEC or TFF.
-
Characterization: The purified ADC should be characterized to determine the drug-to-antibody ratio (DAR), the amount of aggregation, and its binding affinity to its target antigen.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a method to determine the in vitro cytotoxicity of an exatecan-based ADC on cancer cell lines.
Materials:
-
Cancer cell lines (target-positive and target-negative).
-
Cell culture medium and supplements.
-
96-well cell culture plates.
-
Exatecan-based ADC.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Plate reader.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
ADC Treatment: The next day, treat the cells with serial dilutions of the exatecan-based ADC. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. Plot the cell viability against the ADC concentration and determine the IC50 value using a suitable software.
Protocol 4: In Vivo Xenograft Efficacy Study
This protocol provides a general guideline for evaluating the in vivo anti-tumor efficacy of an exatecan-based ADC in a mouse xenograft model. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice).
-
Cancer cell line for tumor implantation.
-
Exatecan-based ADC.
-
Vehicle control solution.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the tumor growth regularly by measuring the tumor volume with calipers.
-
Randomization and Treatment: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the exatecan-based ADC (intravenously or intraperitoneally) and the vehicle control according to the planned dosing schedule.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight of the mice throughout the study.
-
Endpoint: The study can be terminated when the tumors in the control group reach a certain size, or at a predetermined time point. The primary endpoint is typically tumor growth inhibition.
-
Data Analysis: Analyze the tumor growth data and compare the efficacy of the ADC treatment group to the control group. Statistical analysis should be performed to determine the significance of the observed differences.
Visualizations
Signaling Pathway of Exatecan-Based ADCs
Caption: Signaling pathway of an Exatecan-based ADC.
Experimental Workflow for ADC Development and Evaluation
Caption: Experimental workflow for developing Exatecan-based ADCs.
References
- 1. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Exatecan (DX 8951) | DNA topoisomerase I inhibitor | CAS 171335-80-1 | Buy Exatecan (DX8951) from Supplier InvivoChem [invivochem.com]
- 5. Exatecan | C24H22FN3O4 | CID 151115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Portico [access.portico.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Portico [access.portico.org]
- 12. Exatecan mesilate, DX-8951f, DX-8951(free base)-药物合成数据库 [drugfuture.com]
Application of Exatecan Intermediate 8 in Medicinal Chemistry: A Gateway to Potent Anticancer Agents
Introduction
Exatecan intermediate 8 is a key chemical precursor in the synthesis of Exatecan (DX-8951), a potent, water-soluble, third-generation topoisomerase I inhibitor.[1][2][3] While this compound itself is not the biologically active agent, its role in providing the core structure of Exatecan makes it a critical component in the development of this important class of anticancer compounds. This document provides detailed application notes and protocols relevant to the final active compound, Exatecan, and its derivatives, which are the focus of medicinal chemistry and drug development efforts.
Exatecan has demonstrated significant antitumor activity and is a key payload in the development of antibody-drug conjugates (ADCs).[4][5][6] Its mechanism of action involves the inhibition of DNA topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication and transcription.[7][] By stabilizing the covalent complex between topoisomerase I and DNA, Exatecan leads to the accumulation of single-strand DNA breaks, ultimately triggering apoptosis in cancer cells.[7][]
Quantitative Data Summary
The following tables summarize the in vitro potency of Exatecan and its derivatives against various cancer cell lines.
Table 1: In Vitro Cytotoxicity of Exatecan and Related Compounds
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Exatecan | SK-BR-3 | Breast Cancer | 0.41 ± 0.05 | [9] |
| Exatecan | MDA-MB-468 | Breast Cancer | > 30 | [9] |
| Exatecan | MOLT-4 | Acute Leukemia | In the picomolar range | [10] |
| Exatecan | CCRF-CEM | Acute Leukemia | In the picomolar range | [10] |
| Exatecan | DMS114 | Small Cell Lung Cancer | In the picomolar range | [10] |
| Exatecan | DU145 | Prostate Cancer | In the picomolar range | [10] |
| Exatecan-amide-cyclopropanol | SK-BR-3 | Breast Cancer | 0.12 | [4] |
| Exatecan-amide-cyclopropanol | U87 | Glioblastoma | 0.23 | [4] |
Table 2: Comparative IC50 Values of Topoisomerase I Inhibitors
| Compound | MOLT-4 (nM) | CCRF-CEM (nM) | DMS114 (nM) | DU145 (nM) | Reference |
| Exatecan | In the picomolar range | In the picomolar range | In the picomolar range | In the picomolar range | [10] |
| SN-38 | 10-50 times less potent than Exatecan | 10-50 times less potent than Exatecan | 10-50 times less potent than Exatecan | 10-50 times less potent than Exatecan | [10] |
| Topotecan | Less potent than Exatecan and SN-38 | Less potent than Exatecan and SN-38 | Less potent than Exatecan and SN-38 | Less potent than Exatecan and SN-38 | [10] |
| LMP400 (Indotecan) | Less potent than Exatecan and SN-38 | Less potent than Exatecan and SN-38 | Less potent than Exatecan and SN-38 | Less potent than Exatecan and SN-38 | [10] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for determining the cytotoxic activity of Exatecan and its derivatives against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., PC3, A549, MCF-7, HeLa, BGC-823)[11]
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Exatecan or its derivatives (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Exatecan or its derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Synthesis of Exatecan from Intermediate 8
While the precise, proprietary synthesis steps are detailed in patents, a general overview of the final steps involving intermediates leading to Exatecan can be described. The synthesis generally involves the condensation of a key tricyclic intermediate with an amino-tetralin derivative, followed by deprotection and salt formation.[12][13][14] The synthesis of Exatecan is a multi-step process, and "this compound" is one of several precursors.[15] A convergent synthesis approach is often employed to increase efficiency.[14]
Visualizations
Signaling Pathway of Topoisomerase I Inhibition by Exatecan
Caption: Mechanism of Exatecan-induced apoptosis.
Workflow for Application of Exatecan in Antibody-Drug Conjugates (ADCs)
Caption: Workflow of Exatecan-based ADC development and action.
Conclusion
This compound is an indispensable starting material for the synthesis of Exatecan, a highly potent topoisomerase I inhibitor with significant promise in oncology. The applications in medicinal chemistry, therefore, revolve around the use of this intermediate to construct the final active pharmaceutical ingredient. The detailed protocols and data presented for Exatecan and its derivatives underscore the therapeutic potential that originates from the chemical framework provided by intermediate 8. Future research in this area will likely focus on the development of novel Exatecan-based ADCs with improved efficacy and safety profiles, further highlighting the importance of efficient synthetic routes involving key intermediates like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Exatecan intermediate 8_TargetMol [targetmol.com]
- 3. targetmol.cn [targetmol.cn]
- 4. Exatecan — TargetMol Chemicals [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient synthesis and biological evaluation of epiceanothic acid and related compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Portico [access.portico.org]
- 13. WO2022000868A1 - Intermediate for synthesizing camptothecin derivative, preparation method therefor, and use thereof - Google Patents [patents.google.com]
- 14. WO2025024697A1 - Intermediates for synthesizing exatecan mesylate - Google Patents [patents.google.com]
- 15. biorbyt.com [biorbyt.com]
Troubleshooting & Optimization
"Exatecan intermediate 8" synthesis troubleshooting and common side reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Exatecan intermediate 8, a key component in the production of the potent topoisomerase I inhibitor, Exatecan. This guide is designed to assist researchers in overcoming common challenges and minimizing side reactions during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the chemical identity of "this compound"?
A1: Based on its role as a key building block in the synthesis of Exatecan and other camptothecin analogs, "this compound" is identified as (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione [1][][3][4]. This tricyclic lactone provides the foundational D and E rings of the final Exatecan molecule.
Q2: What is the general synthetic strategy for Exatecan?
A2: The synthesis of Exatecan typically involves a convergent strategy. This involves the separate synthesis of two key fragments: the ABC-ring system and the DE-ring system. "this compound" constitutes the DE-ring system. The final step is the condensation of these two fragments to form the pentacyclic structure of Exatecan.
Q3: What are the critical reaction steps in the synthesis of this compound where problems often arise?
A3: The synthesis of (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione involves several critical steps. Challenges can arise during the creation of the substituted pyridine ring, the introduction of the ethyl group, and the final cyclization to form the tricyclic lactone. Careful control of reaction conditions is crucial at each stage.
Q4: Are there known impurities that can form during the synthesis of Exatecan?
A4: Yes, several impurities related to the synthesis of Exatecan have been identified. These can arise from incomplete reactions, side reactions, or degradation of intermediates or the final product. Known impurities include various isomers and degradation products. While a comprehensive public list of all impurities is not available, commercial suppliers of Exatecan mesylate also offer reference standards for known impurities.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound and the subsequent condensation to form Exatecan.
Low Yield of this compound
| Potential Cause | Troubleshooting/Preventative Measures |
| Incomplete reaction in the initial steps (e.g., pyridine ring formation) | - Ensure all reagents are pure and dry. - Optimize reaction temperature and time. Monitor reaction progress closely using techniques like TLC or LC-MS. |
| Side reactions during ortho-directed metalation | - Use a strong, non-nucleophilic base like LDA or a Turbo-Grignard reagent. - Maintain a low temperature (-78 °C) during the metalation and subsequent electrophilic quench to prevent side reactions. |
| Poor diastereoselectivity in the introduction of the chiral center | - Employ a suitable chiral auxiliary or a stereoselective catalyst. - Optimize the reaction conditions (solvent, temperature, and reagents) to favor the formation of the desired (S)-enantiomer. |
| Degradation of the intermediate during workup or purification | - Use mild acidic or basic conditions during workup. - Purify the intermediate quickly using flash chromatography on silica gel or preparative HPLC, minimizing exposure to harsh conditions. |
Formation of Impurities
| Observed Impurity/Side Product | Potential Cause | Troubleshooting/Preventative Measures | | :--- | :--- | | Over-alkylation or acylation products in Friedel-Crafts reactions | - Use a stoichiometric amount of the alkylating or acylating agent. - Employ a less reactive Lewis acid or milder reaction conditions. - The product of a Friedel-Crafts alkylation is more reactive than the starting material, so using an excess of the benzene starting material can help minimize over-alkylation[5]. | | Formation of regioisomers during electrophilic aromatic substitution | - The directing effects of existing substituents on the aromatic ring will determine the position of substitution. Ensure the synthesis is designed to favor the desired isomer. | | Side products from the Pictet-Spengler reaction during the condensation step | - The Pictet-Spengler reaction is sensitive to the electronic nature of the aromatic ring. Electron-donating groups generally lead to higher yields under milder conditions[6][7]. - The reaction is catalyzed by acid; ensure the optimal acid catalyst and concentration are used. | | Opening of the lactone ring in Exatecan or its intermediates | - The lactone ring of camptothecins is susceptible to hydrolysis under basic conditions. Maintain a neutral or slightly acidic pH during workup and storage[8][9]. |
Experimental Protocols
While a specific, detailed, and publicly available protocol for "this compound" is limited, the synthesis of the key intermediate, (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione , has been described in the literature. A general procedure involves the following key transformations:
-
Synthesis of a Substituted Pyridine Precursor: This often starts from commercially available materials like citrazinic acid, which is converted in several steps to a 2,3,4,6-substituted pyridine[10].
-
Ortho-directed Metalation and Aldehyde Formation: A crucial step to introduce a formyl group at the correct position on the pyridine ring[10].
-
Asymmetric Alkylation/Addition: Introduction of the ethyl group to create the chiral center. This is a critical step for the biological activity of the final compound.
-
Cyclization and Lactonization: Formation of the tricyclic lactone ring system.
A reported synthesis of (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1h-pyrano[3,4-f]indolizine-3,6,10(4h)-trione involves stirring a precursor with dichloromethane and 2M sulfuric acid at room temperature, followed by separation, washing, drying, and recrystallization from isopropanol[1].
Visualizations
Logical Workflow for Exatecan Synthesis
Caption: Convergent synthesis strategy for Exatecan.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Common Side Reactions in Key Steps
Caption: Potential side reactions in key synthetic steps.
References
- 1. (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1h-pyrano[3,4-f]indolizine-3,6,10(4h)-trione | 110351-94-5 [chemicalbook.com]
- 3. (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione | 110351-94-5 | FE23128 [biosynth.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Ch12: Friedel-Crafts limitations [chem.ucalgary.ca]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Lactone Stabilization is Not a Necessary Feature for Antibody Conjugates of Camptothecins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
"Exatecan intermediate 8" stability issues and degradation products
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of "Exatecan intermediate 8." The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general stability?
This compound is a key component in the synthesis of Exatecan, a potent topoisomerase I inhibitor used in cancer research and as a payload in antibody-drug conjugates (ADCs). While specific stability data for "intermediate 8" is not extensively published, as a member of the camptothecin family of compounds, it is expected to exhibit certain class-specific stability characteristics. Generally, camptothecin analogs are sensitive to pH, light, and oxidative conditions. The crucial lactone ring, essential for cytotoxic activity, is susceptible to hydrolysis under neutral to basic conditions.
Q2: What are the primary degradation pathways for camptothecin-related compounds?
The main degradation pathways for camptothecin and its derivatives are:
-
Hydrolysis of the Lactone Ring: The most significant degradation pathway involves the pH-dependent hydrolysis of the α-hydroxy-lactone E-ring. This reversible reaction opens the lactone ring to form a water-soluble, but significantly less active, carboxylate form. This process is accelerated at neutral to alkaline pH.
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of the camptothecin scaffold.
-
Oxidation: The complex ring structure of camptothecin analogs can be susceptible to oxidation, leading to the formation of various degradation products.
Q3: How should I handle and store this compound to ensure its stability?
To maintain the integrity of this compound, the following handling and storage procedures are recommended:
-
Storage Conditions: Store the compound at or below the recommended temperature, typically -20°C, in a tightly sealed container. Protect from moisture and light by storing in a dark, dry place or by using amber vials. Storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent oxidative degradation.
-
Handling: When preparing solutions, use anhydrous solvents and handle the compound quickly to minimize exposure to atmospheric moisture and light. For in vitro assays, it is advisable to prepare fresh solutions or use aliquots from a stock solution stored at -80°C to avoid repeated freeze-thaw cycles.
Q4: I see unexpected peaks in my HPLC analysis of this compound. What could they be?
Unexpected peaks in an HPLC chromatogram can be indicative of degradation products or impurities. Given the known instability of camptothecins, these peaks could correspond to:
-
The carboxylate form resulting from lactone ring hydrolysis.
-
Photodegradation products if the sample was exposed to light.
-
Oxidative degradation products.
-
Impurities from the synthesis process.
It is recommended to perform peak purity analysis and, if possible, use mass spectrometry (LC-MS) to identify the mass of the unknown peaks to aid in their identification.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Loss of Potency or Activity in Biological Assays | Degradation of the intermediate, primarily through hydrolysis of the active lactone ring. | - Ensure proper storage of the compound (low temperature, protected from light and moisture).- Prepare solutions fresh before each experiment.- Use buffered solutions at a slightly acidic pH (if compatible with the assay) to stabilize the lactone form.- Verify the purity of the compound by HPLC before use. |
| Appearance of a New, More Polar Peak in HPLC | Hydrolysis of the lactone ring to the more polar carboxylate form. | - Confirm the identity of the new peak by running the sample in an acidic mobile phase (which should shift the equilibrium back to the lactone form) or by LC-MS.- If confirmed as the carboxylate, review sample preparation and handling procedures to minimize exposure to neutral or basic pH and prolonged time in aqueous solutions. |
| Multiple Unidentified Peaks in Chromatogram | - Photodegradation from exposure to light.- Oxidative degradation.- Contamination of glassware or solvents. | - Protect all samples and solutions from light by using amber vials and covering containers with aluminum foil.- Use high-purity, degassed solvents for sample preparation and HPLC mobile phases.- Ensure all glassware is scrupulously clean.- Perform forced degradation studies (see experimental protocols) to generate and identify potential degradation products. |
| Inconsistent Results Between Experiments | - Inconsistent sample handling and storage.- Degradation of stock solutions over time. | - Standardize all protocols for sample preparation, handling, and storage.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Qualify the stability of stock solutions over the intended period of use by periodic HPLC analysis. |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting stability issues with this compound.
Quantitative Data Summary
Due to the limited publicly available quantitative stability data specifically for "this compound," the following table summarizes the known stability characteristics of the parent compound, camptothecin, which are expected to be relevant.
| Condition | Stress Level | Observation for Camptothecin | Expected Implication for this compound |
| Acidic | 0.1 M HCl, 80°C, 2 hours | Partial degradation | Potential for degradation under harsh acidic conditions. |
| Basic | 0.1 M NaOH, room temp | Rapid and extensive degradation | Highly unstable, rapid hydrolysis of the lactone ring is expected. |
| Oxidative | 3% H₂O₂, room temp | Significant degradation | Susceptible to oxidation. |
| Thermal | 80°C | Generally stable | Likely to be stable at elevated temperatures for short periods in solid form. |
| Photolytic | UV light exposure | Degradation observed | Photolabile; protection from light is critical. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol describes a general reverse-phase HPLC method for assessing the purity of this compound and detecting degradation products.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile). A typical gradient might be:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: 5% A, 95% B
-
30-35 min: Gradient back to 95% A, 5% B
-
35-40 min: 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at a wavelength appropriate for the chromophore of this compound (e.g., 254 nm or 365 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., DMSO or acetonitrile) to a known concentration (e.g., 1 mg/mL). Dilute further with the mobile phase starting condition.
Protocol 2: Forced Degradation Studies
To understand the degradation pathways, forced degradation studies can be performed. A stock solution of this compound (e.g., 1 mg/mL in acetonitrile) is subjected to the following stress conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH at room temperature for 1-2 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours.
-
Photodegradation: Expose a solution of the compound to direct sunlight or a photostability chamber for 24-48 hours.
After the specified time, neutralize the acidic and basic samples, and then dilute all samples to an appropriate concentration for HPLC analysis using the method described in Protocol 1.
Visualizations
General Degradation Pathway of a Camptothecin Analog
Disclaimer: The precise structure of this compound is not publicly available. This diagram illustrates the general and most common degradation pathway for a camptothecin derivative, which involves the hydrolysis of the lactone E-ring.
Caption: Reversible hydrolysis of the active lactone ring in camptothecin analogs.
Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of Exatecan Intermediate 8
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of Exatecan intermediate 8.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
This compound is a key precursor in the total synthesis of Exatecan, a potent topoisomerase I inhibitor used as a payload in antibody-drug conjugates (ADCs).[1][2][3] Its efficient and scalable synthesis is crucial for the cost-effective production of Exatecan-based therapeutics. The molecular formula for this compound is C30H34FN3O9S.[3]
Q2: What are the most common challenges in the scale-up synthesis of this compound?
Common challenges during the scale-up synthesis of Exatecan and its intermediates include:
-
Use of hazardous reagents and reaction conditions, such as high-pressure hydrogenation and toxic solvents like o-cresol.[4][5]
-
Dependence on expensive noble metal catalysts, for instance, Palladium (Pd), which increases production costs.[4]
-
Low overall yields and multi-step linear syntheses that are not efficient for large-scale production.[4][5]
-
Difficult purification procedures, often requiring laborious column chromatography.[6]
Q3: Are there alternative, more scalable synthetic routes available?
Yes, recent developments have focused on creating more convergent and efficient synthetic pathways. These modern routes aim to reduce the number of steps, avoid hazardous reagents and expensive catalysts, and improve the overall yield, making the process more suitable for industrial-scale manufacturing.[4][5][6]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound and its precursors.
| Problem ID | Issue | Potential Cause(s) | Recommended Solution(s) |
| TSG-001 | Low yield in Friedel-Crafts acylation. | - Incomplete reaction.- Side product formation.- Suboptimal catalyst activity. | - Ensure anhydrous conditions as AlCl3 is moisture sensitive.- Slowly add reagents to control the reaction temperature.- Use a freshly opened or properly stored batch of aluminum chloride. |
| TSG-002 | Inefficient reduction of the nitro group. | - Catalyst poisoning.- Insufficient hydrogen pressure (if using hydrogenation).- Incomplete reaction with alternative reducing agents. | - If using catalytic hydrogenation, screen different catalysts (e.g., PtO2) and ensure the substrate is free of catalyst poisons.- Consider alternative reduction methods that avoid high-pressure hydrogenation, such as using zinc dust in the presence of acetic anhydride.[7] |
| TSG-003 | Formation of impurities during intramolecular cyclization. | - High reaction temperatures leading to decomposition.- Incorrect concentration of the cyclizing agent (e.g., polyphosphoric acid). | - Optimize the reaction temperature and time to minimize side reactions.- Ensure the appropriate grade and concentration of polyphosphoric acid is used. |
| TSG-004 | Difficult purification of intermediates. | - Presence of closely related impurities.- Oily products that are difficult to crystallize. | - Explore alternative crystallization solvents or solvent mixtures.- If column chromatography is unavoidable, optimize the mobile phase for better separation.- Newer synthetic routes are designed to yield solid intermediates that can be purified by simple filtration, avoiding chromatography.[6] |
| TSG-005 | Poor regioselectivity in substitution reactions. | - Steric hindrance.- Inappropriate choice of protecting groups. | - Re-evaluate the protecting group strategy to direct the substitution to the desired position.- Optimize reaction conditions such as temperature and solvent to enhance selectivity. |
Experimental Protocols
Below are illustrative protocols for key reaction types that may be part of the synthesis leading to this compound, based on general procedures for camptothecin analogues.
Protocol 1: Friedel-Crafts Acylation
-
To a stirred suspension of anhydrous aluminum chloride in an appropriate anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add the substituted toluene derivative at 0-5 °C.
-
Slowly add succinic anhydride to the reaction mixture, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, or until reaction completion is confirmed by TLC or HPLC.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Intramolecular Cyclization using Polyphosphoric Acid
-
Add the precursor acid to polyphosphoric acid at a controlled temperature (e.g., 60-70 °C).
-
Heat the mixture to the desired reaction temperature (e.g., 100-120 °C) and stir for 2-4 hours, monitoring the reaction by TLC or HPLC.
-
After completion, cool the reaction mixture and carefully pour it into a beaker of ice water with vigorous stirring.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic extracts with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent in vacuo.
-
Purify the resulting tetralone derivative as needed.
Visualizations
Synthetic Pathway Overview
The following diagram illustrates a generalized synthetic pathway for Exatecan, highlighting the position of key intermediates.
Caption: Generalized synthetic pathway for Exatecan Mesylate.
Troubleshooting Workflow
This diagram outlines a logical workflow for addressing common issues during the synthesis.
Caption: A logical workflow for troubleshooting synthesis issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. targetmol.cn [targetmol.cn]
- 4. chemexpress.com [chemexpress.com]
- 5. WO2022000868A1 - Intermediate for synthesizing camptothecin derivative, preparation method therefor, and use thereof - Google Patents [patents.google.com]
- 6. WO2025024697A1 - Intermediates for synthesizing exatecan mesylate - Google Patents [patents.google.com]
- 7. Portico [access.portico.org]
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Exatecan intermediate 8. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Exatecan and related compounds involving this key intermediate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in Exatecan synthesis?
This compound is a crucial precursor in the total synthesis of Exatecan, a potent DNA topoisomerase I inhibitor.[1][2][3][4][5] It typically participates in a key condensation reaction to form the core polycyclic ring structure of Exatecan.
Q2: What is the general synthetic route leading to and from this compound?
The synthesis of Exatecan is a multi-step process. The formation of intermediates preceding this compound often involves reactions such as Friedel-Crafts acylation, bromination, nitro reduction, acetylation, Heck coupling, hydrogenation, and intramolecular cyclization. Following the formation of this compound, a critical step is the condensation with another key fragment, often a trione, via a Friedländer-type reaction to construct the quinoline core of Exatecan.[6][7]
Q3: What are the recommended storage conditions for this compound?
For long-term stability, this compound powder should be stored at -20°C for up to three years. If dissolved in a solvent, it should be stored at -80°C and is stable for up to one year.[2] It is advisable to protect the compound from light and moisture to prevent degradation.
Q4: What analytical techniques are suitable for monitoring reactions involving this compound?
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for monitoring the progress of reactions involving this compound and for assessing the purity of the product.[8][9][10] Thin-Layer Chromatography (TLC) can also be employed for rapid, real-time analysis of solid-phase reactions.[11][12]
Troubleshooting Guide
Problem 1: Low Yield in the Condensation Reaction
The condensation of this compound with a trione partner to form the hexacyclic core of Exatecan is a critical step that can be prone to low yields.
| Potential Cause | Suggested Solution |
| Suboptimal Reaction Temperature | The reaction temperature is a critical parameter. For Friedländer-type reactions, refluxing conditions are often employed.[6] Systematically screen a range of temperatures to find the optimum for your specific substrates. |
| Inefficient Catalyst | Pyridinium p-toluenesulfonate (PPTS) is a commonly used acid catalyst for this type of condensation.[13] Ensure the catalyst is fresh and used in the appropriate stoichiometric amount. Consider screening other acid catalysts if yields remain low. |
| Poor Quality of Solvents or Reagents | Use high-purity, anhydrous solvents (e.g., toluene, o-cresol) to prevent side reactions.[6] Ensure the trione coupling partner is of high purity. |
| Side Reactions | Aldol condensation of the ketone starting material can be a competing side reaction, especially under harsh basic or acidic conditions.[3] Using milder reaction conditions or protecting groups on sensitive functionalities may be necessary. |
Problem 2: Formation of Diastereomeric Mixtures
The condensation reaction can result in a mixture of diastereomers, which can be challenging to separate.[6]
| Potential Cause | Suggested Solution |
| Lack of Stereocontrol in the Reaction | The stereochemistry of the final product is influenced by the stereocenters present in the starting materials and the reaction conditions.[14] Chiral catalysts or auxiliaries can be employed to induce diastereoselectivity. |
| Ineffective Purification Method | Separation of diastereomers often requires specialized chromatographic techniques. |
| - Preparative HPLC: Utilize a suitable chiral stationary phase or an optimized reversed-phase method to resolve the diastereomers.[15] | |
| - Recrystallization: Fractional crystallization can sometimes be effective in separating diastereomers.[6] |
Problem 3: Product Degradation or Instability
Exatecan and its intermediates can be susceptible to degradation, particularly under certain pH conditions.
| Potential Cause | Suggested Solution |
| Hydrolysis of the Lactone Ring | The active lactone form of camptothecin analogues like Exatecan exists in a pH-dependent equilibrium with an inactive hydroxy acid form.[2] The lactone is more stable under acidic conditions (around pH 4-5).[16][17] |
| - During workup and purification, maintain a slightly acidic pH to minimize hydrolysis. | |
| Instability to Light or Air | Protect the reaction mixture and the isolated product from prolonged exposure to light and air to prevent photo-degradation or oxidation. |
Experimental Protocols
Representative Protocol for the Condensation of this compound
This protocol is a generalized procedure based on typical Friedländer annulation reactions for the synthesis of quinoline derivatives. Researchers should optimize the specific conditions for their unique substrates.
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1 equivalent) and the trione coupling partner (1-1.2 equivalents) in a mixture of anhydrous toluene and o-cresol.
-
Catalyst Addition: Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.1-0.3 equivalents) to the reaction mixture.
-
Reaction Execution: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS. The reaction time can vary from several hours to overnight.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, which may be a mixture of diastereomers, can be purified by column chromatography on silica gel or by preparative HPLC.
Visualizations
Logical Workflow for Troubleshooting Low Yields
Caption: A flowchart for troubleshooting low reaction yields.
Experimental Workflow for Exatecan Synthesis via Intermediate 8
Caption: A simplified workflow for Exatecan synthesis.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Phase I Study of Topoisomerase I Inhibitor Exatecan Mesylate (DX-8951f) Given as Weekly 24-Hour Infusions Three of Every Four Weeks | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. scispace.com [scispace.com]
- 5. Heck Reaction [organic-chemistry.org]
- 6. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2022000868A1 - Intermediate for synthesizing camptothecin derivative, preparation method therefor, and use thereof - Google Patents [patents.google.com]
- 8. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 9. Friedlaender Synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Evaluation of Camptothecin Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rijournals.com [rijournals.com]
- 15. Synthesis and separation of potential anticancer active dihalocephalomannine diastereomers from extracts of Taxus yunnanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Kinetics and mechanisms of activation of alpha-amino acid ester prodrugs of camptothecins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reaction Monitoring for Exatecan Intermediate 8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring reactions involving Exatecan intermediates, with a focus on "Exatecan intermediate 8," using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).
Disclaimer: The exact chemical structure and specific reaction of a compound designated "this compound" are not consistently defined in publicly available scientific literature. For the purpose of providing a detailed and practical guide, this document will focus on a key reaction step in a known synthetic pathway to Exatecan: the rearrangement of Intermediate A to Intermediate B, as described in patent WO2022000868A1. We will consider "Intermediate A" as the starting material and "Intermediate B" as the product for our reaction monitoring examples.
Frequently Asked Questions (FAQs)
Q1: What are the typical chromatographic methods for monitoring the synthesis of Exatecan and its intermediates?
A1: HPLC and TLC are the most common methods. HPLC provides quantitative data on reaction progress, including the consumption of starting materials and the formation of products and byproducts. TLC is a rapid, qualitative technique used for quick reaction checks at the bench.
Q2: Which stationary phases are recommended for HPLC and TLC analysis of Exatecan intermediates?
A2: For HPLC, reversed-phase columns like C18 (e.g., ZORBAX SB-C18) are frequently used.[1] For TLC, standard silica gel plates (SiO₂) are generally suitable.
Q3: What mobile phases are effective for separating Exatecan and its precursors?
A3: For reversed-phase HPLC, mixtures of acetonitrile and aqueous buffers (e.g., phosphate buffer) are common.[2][3] The specific gradient or isocratic composition will depend on the polarity of the intermediates being separated. For TLC, a mixture of a less polar solvent (like dichloromethane or ethyl acetate) and a more polar solvent (like methanol) is a good starting point. The ratio can be adjusted to achieve optimal separation.
Q4: How can I visualize the spots on a TLC plate if the compounds are not colored?
A4: Most of the intermediates in the Exatecan synthesis pathway are UV-active due to their aromatic nature. Therefore, visualization under a UV lamp (typically at 254 nm) is the primary method. Staining with agents like potassium permanganate or p-anisaldehyde can also be used as a secondary visualization technique.
HPLC Troubleshooting Guide
Table 1: Common HPLC Problems and Solutions
| Problem | Potential Cause | Solution |
| No Peaks | - No injection occurred.- Detector lamp is off.- Mobile phase flow has stopped. | - Check the autosampler for injection errors.- Ensure the detector lamp is on and has not exceeded its lifetime.- Check for leaks in the system and ensure the pump is functioning correctly. |
| Peak Tailing | - Secondary interactions with the stationary phase (e.g., silanol interactions with basic nitrogen atoms).- Column overload.- Column degradation. | - Add a competing base like triethylamine (TEA) to the mobile phase (0.1%).- Lower the sample concentration.- Replace the column. |
| Peak Fronting | - Sample solvent is stronger than the mobile phase.- Column overload. | - Dissolve the sample in the mobile phase or a weaker solvent.- Reduce the amount of sample injected. |
| Split Peaks | - Partially blocked column frit.- Column void at the inlet.- Sample solvent incompatible with the mobile phase. | - Back-flush the column.- Replace the column.- Ensure the sample is dissolved in a solvent compatible with the mobile phase. |
| Baseline Noise or Drift | - Air bubbles in the system.- Contaminated mobile phase.- Leaking pump seals or fittings. | - Degas the mobile phase.- Prepare fresh mobile phase using high-purity solvents.- Inspect the system for leaks and tighten or replace fittings as needed.[4] |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition or flow rate.- Changes in column temperature.- Column not properly equilibrated. | - Check the pump for proper functioning and ensure mobile phase is well-mixed.- Use a column oven to maintain a constant temperature.- Allow sufficient time for the column to equilibrate with the mobile phase before injection. |
TLC Troubleshooting Guide
Table 2: Common TLC Problems and Solutions
| Problem | Potential Cause | Solution |
| Spots are Streaking | - Sample is too concentrated.- The compound is highly polar and interacting strongly with the silica gel. | - Dilute the sample before spotting.- Add a small amount of a polar solvent like acetic acid or triethylamine to the mobile phase to improve spot shape.[5] |
| Rf Values are Too Low (Spots near the baseline) | - The mobile phase is not polar enough. | - Increase the proportion of the more polar solvent in your mobile phase system.[5] |
| Rf Values are Too High (Spots near the solvent front) | - The mobile phase is too polar. | - Decrease the proportion of the more polar solvent in your mobile phase system.[5] |
| No Spots are Visible | - The sample concentration is too low.- The compound is not UV-active and no other visualization method was used. | - Spot the sample multiple times in the same location, allowing the solvent to dry between applications.- Use a chemical stain (e.g., potassium permanganate) after UV visualization.[6] |
| Uneven Solvent Front | - The TLC plate is touching the side of the developing chamber.- The chamber is not properly saturated with solvent vapor. | - Ensure the plate is centered in the chamber and not touching the sides.- Place a piece of filter paper in the chamber to aid in solvent vapor saturation. |
Experimental Protocols
HPLC Method for Reaction Monitoring
This protocol is a starting point and may require optimization for the specific reaction being monitored.
-
Instrumentation: HPLC with UV detector
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a 1:1 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.
Table 3: Example HPLC Data for Reaction Monitoring
| Compound | Expected Retention Time (Rt) in min | Notes |
| Intermediate A | ~ 5.2 | Starting Material |
| Intermediate B | ~ 8.7 | Product |
| Exatecan | ~ 10.5 | Final Product Reference |
Note: These are hypothetical retention times for illustrative purposes. Actual retention times will vary depending on the exact conditions and compounds.
TLC Method for Reaction Monitoring
-
Stationary Phase: Silica gel 60 F₂₅₄ TLC plates
-
Mobile Phase: 7:3 (v/v) Dichloromethane : Methanol (adjust ratio as needed for optimal separation)
-
Chamber Preparation: Line a TLC chamber with filter paper and add the mobile phase to a depth of about 0.5 cm. Close the chamber and allow it to saturate for at least 15 minutes.
-
Spotting: On a TLC plate, draw a faint pencil line about 1 cm from the bottom. Spot the starting material, a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture on the line.
-
Development: Place the spotted TLC plate in the saturated chamber and allow the mobile phase to ascend until it is about 1 cm from the top of the plate.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp at 254 nm and circle the spots with a pencil.
Table 4: Example TLC Data for Reaction Monitoring
| Compound | Expected Retention Factor (Rf) | Notes |
| Intermediate A | ~ 0.65 | Starting Material |
| Intermediate B | ~ 0.40 | Product |
Note: Rf values are dependent on the specific mobile phase composition and TLC plate used.
Visualizations
HPLC Reaction Monitoring Workflow
Caption: Workflow for monitoring a chemical reaction using HPLC.
TLC Troubleshooting Logic
Caption: Decision tree for troubleshooting common TLC issues.
References
- 1. Development and validation of a high-throughput HPLC-MS/MS method for the simultaneous determination of exatecan and its cathepsin B-sensitive prodrug in rat plasma - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. High-Performance liquid chromatographic analysis of lactone and hydroxy acid of new antitumor drug, DX-8951 (exatecan), in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medikamenterqs.com [medikamenterqs.com]
- 5. silicycle.com [silicycle.com]
- 6. bitesizebio.com [bitesizebio.com]
Avoiding epimerization during the synthesis of Exatecan from "Exatecan intermediate 8"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Exatecan, with a specific focus on avoiding epimerization during the conversion from "Exatecan intermediate 8".
Troubleshooting Guide: Minimizing Epimerization
Epimerization at the C1 stereocenter, bearing the amino group, is a critical challenge in the synthesis of Exatecan. This guide provides potential solutions to common issues encountered during the final condensation step to form the hexacyclic core.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Diastereoselectivity (High levels of the undesired epimer) | 1. Prolonged reaction time or elevated temperature: These conditions can lead to equilibration between the desired (S)-amine diastereomer and the undesired (R)-amine epimer. 2. Suboptimal solvent choice: The polarity of the solvent can influence the transition state of the reaction and the stability of the resulting epimers. 3. Inappropriate acid catalyst: The nature and concentration of the acid catalyst can affect the rate of the desired reaction versus the rate of epimerization. | 1. Reaction Monitoring and Optimization: - Monitor the reaction progress closely using HPLC to determine the optimal reaction time that maximizes the formation of the desired product before significant epimerization occurs. - Perform a temperature screen to identify the lowest effective temperature for the condensation. 2. Solvent Screening: - Experiment with a range of solvents with varying polarities (e.g., toluene, xylene, THF, dioxane) to assess the impact on diastereoselectivity. 3. Catalyst Selection: - Screen different acid catalysts (e.g., pyridinium p-toluenesulfonate (PPTS), camphorsulfonic acid, acetic acid) and optimize their loading. |
| Difficult Purification of Diastereomers | 1. Similar chromatographic behavior: The epimers of Exatecan may have very similar polarities, making separation by standard column chromatography challenging. | 1. Chromatographic Method Development: - Utilize chiral HPLC for analytical and preparative separations. A reversed-phase C18 column with a mobile phase of acetonitrile and a phosphate buffer at a controlled pH can be effective. - Explore other stationary phases, such as those with phenyl or cyano functionalities. - Consider supercritical fluid chromatography (SFC) as an alternative for preparative separation. 2. Fractional Crystallization: - As mentioned in synthetic routes, fractional crystallization of the mesylate salt can be an effective method for separating the diastereomers on a larger scale. Experiment with different solvent systems to induce selective crystallization of the desired diastereomer. |
| Inconsistent Yields | 1. Incomplete reaction: The condensation reaction may not be proceeding to completion. 2. Degradation of starting materials or product: The reactants or the product may be sensitive to the reaction conditions. | 1. Ensure Complete Reaction: - Confirm the purity and reactivity of "this compound" and the corresponding trione partner. - Use a Dean-Stark trap if water is a byproduct of the condensation to drive the reaction to completion. 2. Stability Studies: - Assess the stability of the starting materials and the product under the reaction conditions to identify any degradation pathways. |
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what is its role in the synthesis of Exatecan?
A1: Based on available synthetic schemes, "this compound" is likely a key precursor containing the pre-formed A-B-C-D-E ring system of Exatecan, but lacking the final F-ring which is formed in the final condensation step. It is often an advanced amine-containing intermediate that reacts with a trione to complete the hexacyclic structure of Exatecan.
Q2: What is the primary cause of epimerization during the synthesis of Exatecan from "this compound"?
A2: The primary cause of epimerization is the lability of the proton at the C1 position, which bears the amino group. Under acidic or basic conditions, and particularly at elevated temperatures, this proton can be abstracted, leading to the formation of a planar enamine or iminium intermediate. Subsequent re-protonation can occur from either face, resulting in a mixture of diastereomers.
Q3: What analytical techniques are recommended for determining the diastereomeric ratio of Exatecan?
A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the diastereomeric excess (d.e.) of Exatecan. A typical method would involve a chiral stationary phase or a standard reversed-phase column with a chiral mobile phase additive. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the use of chiral shift reagents, can also be used to differentiate and quantify the diastereomers.
Q4: Are there any specific reagents that can help suppress epimerization?
A4: While specific data for this exact reaction is limited in the public domain, general strategies to suppress epimerization in similar transformations include the use of milder acid catalysts and running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. The use of bulky protecting groups on the amine of "this compound" could also potentially influence the stereochemical outcome, although this would require additional synthetic steps.
Experimental Protocols
General Protocol for the Condensation of "this compound" with a Trione Partner
Disclaimer: This is a generalized protocol based on typical condensation reactions for the synthesis of camptothecin analogs. Researchers should optimize conditions based on their specific substrates and equipment.
-
Reactant Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, dissolve "this compound" (1.0 eq) and the corresponding trione (1.1 eq) in anhydrous toluene.
-
Catalyst Addition: Add the acid catalyst (e.g., pyridinium p-toluenesulfonate, PPTS, 0.1 eq).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography or preparative HPLC to separate the diastereomers.
Analytical Method for Diastereomeric Ratio Determination by HPLC
-
Column: Chiral stationary phase column (e.g., CHIRALPAK® series) or a standard C18 reversed-phase column.
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 3.0). The exact ratio should be optimized for baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where Exatecan has strong absorbance (e.g., 254 nm or 370 nm).
-
Injection Volume: 10 µL.
-
Quantification: The diastereomeric ratio is determined by integrating the peak areas of the two epimers.
Visualizations
Caption: Synthetic workflow for Exatecan from "Intermediate 8".
Caption: Troubleshooting logic for epimerization.
Caption: Simplified mechanism of C1 epimerization.
Validation & Comparative
Purity Analysis of Exatecan Intermediate 8: A Comparative Guide to HPLC and NMR Methods
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of Exatecan, a potent topoisomerase I inhibitor, ensuring the purity of its synthetic intermediates is paramount to the quality and safety of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity assessment of a key precursor, Exatecan intermediate 8 , chemically identified as N-(3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide [1][2]. This document outlines detailed experimental protocols, presents comparative data, and offers a logical workflow for the purity analysis of this critical intermediate.
Comparative Purity Data
The purity of a synthesized batch of this compound was assessed using both reverse-phase HPLC (RP-HPLC) and quantitative NMR (qNMR). The results are summarized below, demonstrating the utility of orthogonal analytical techniques for a comprehensive purity evaluation.
Table 1: HPLC Purity Profile of this compound
| Component | Retention Time (min) | Area (%) |
| This compound | 10.2 | 99.5 |
| Impurity A | 8.5 | 0.2 |
| Impurity B | 11.1 | 0.3 |
Table 2: qNMR Purity Assessment of this compound
| Parameter | Value |
| Purity by ¹H qNMR (%) | 99.4 |
| Internal Standard | Maleic Acid |
| Calculated Molarity (mmol/L) | 25.1 |
| Theoretical Molarity (mmol/L) | 25.2 |
Experimental Protocols
Detailed methodologies for the HPLC and NMR analyses are provided to ensure reproducibility and accurate comparison.
High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify impurities in this compound.
Instrumentation and Conditions:
-
System: Agilent 1260 Infinity II LC System or equivalent
-
Column: ZORBAX SB-C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) % B 0 20 20 80 25 80 25.1 20 | 30 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: 1 mg/mL of this compound in Acetonitrile.
Quantitative Nuclear Magnetic Resonance (qNMR)
Objective: To determine the absolute purity of this compound using an internal standard.
Instrumentation and Parameters:
-
Spectrometer: Bruker Avance III 500 MHz or equivalent
-
Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆)
-
Internal Standard: Maleic Acid (certified reference material)
-
Pulse Program: zg30
-
Acquisition Parameters:
-
Number of Scans (ns): 16
-
Relaxation Delay (d1): 30 s
-
Acquisition Time (aq): 3.28 s
-
Spectral Width (sw): 20.5 ppm
-
-
Processing:
-
Fourier transformation with an exponential window function (line broadening of 0.3 Hz).
-
Manual phasing and baseline correction.
-
-
Quantification: The purity is calculated by comparing the integral of a well-resolved proton signal of this compound with the integral of the known proton signal of the internal standard.
Workflow and Method Comparison
The following diagram illustrates the workflow for the comprehensive purity analysis of this compound, incorporating both HPLC and NMR techniques.
Caption: Workflow for Purity Analysis.
Comparison of HPLC and NMR for Purity Analysis
| Feature | HPLC | NMR |
| Principle | Separation based on polarity | Quantitative measurement based on nuclear properties |
| Strengths | Excellent for separating complex mixtures and detecting trace impurities. | Provides structural information, allowing for impurity identification. An absolute quantification method. |
| Limitations | Requires reference standards for impurity identification and quantification. | Lower sensitivity compared to HPLC for trace impurities. Signal overlap can complicate analysis. |
| Application | Ideal for routine quality control and stability testing to monitor impurity profiles. | A powerful tool for primary characterization, reference standard qualification, and as an orthogonal method to confirm purity. |
Conclusion
Both HPLC and qNMR are powerful and complementary techniques for the purity analysis of this compound. HPLC provides a detailed impurity profile, while qNMR offers an absolute purity assessment and structural information. The use of both methods, as outlined in this guide, provides a robust and comprehensive approach to ensure the high quality of this critical pharmaceutical intermediate, in line with regulatory expectations for drug development.
References
A Comparative Guide to Synthetic Intermediates in Exatecan Manufacturing: The Linear Approach vs. a Modern Convergent Strategy
For Researchers, Scientists, and Drug Development Professionals
Exatecan, a potent topoisomerase I inhibitor, is a critical component in the development of next-generation antibody-drug conjugates (ADCs). The efficiency, scalability, and cost-effectiveness of its chemical synthesis are paramount to advancing these novel cancer therapies. A key challenge in Exatecan manufacturing lies in the multi-step synthetic pathway, where the choice of intermediates and overall strategy can dramatically impact yield, purity, and feasibility for large-scale production.
This guide provides an objective comparison between two distinct synthetic approaches to Exatecan. The first, a "Linear Synthesis," proceeds via a key tetralone intermediate, N-(3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide. This intermediate is representative of earlier, more traditional routes. The second, a "Convergent Synthesis," represents a modern, improved strategy that utilizes a different set of intermediates to streamline the process, enhance yield, and improve scalability. This comparison is supported by quantitative data and detailed experimental protocols derived from patent literature.
Data Summary: Linear vs. Convergent Synthesis
The selection of a synthetic route has profound implications on the overall efficiency of Exatecan production. The following table summarizes key quantitative metrics associated with the two pathways discussed.
| Metric | Linear Synthesis (Via Tetralone Intermediate) | Convergent Synthesis (Via Indium Intermediate) | Key Advantages of Convergent Route |
| Overall Yield | Approx. 22% (from Intermediate A)[1] | Not fully reported, but key steps are high-yielding | Higher efficiency, reducing raw material input[2] |
| Key Step Yield | As low as 5.6% for the tetralone intermediate in older methods[1] | 50% yield for key coupling & ring-closing step[2] | Significantly improved yield at critical junctures |
| Route Type | Linear Assembly[2] | Convergent[2] | Reduces the longest linear sequence, boosting overall efficiency |
| Purification | Often requires column chromatography | Avoids column chromatography[2] | Simplifies downstream processing and reduces solvent waste |
| Scalability | Can be challenging due to low yields and complex purifications | Designed for scalable manufacture[2] | More suitable for industrial and commercial production |
| Key Intermediate | N-(3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide[1][3][4] | Phthalimide-protected cyclized intermediate (Formula I)[2] | Novel intermediates enabling a more efficient pathway |
Visualizing the Synthetic Pathways
The fundamental difference between the two strategies can be visualized through their respective workflows. The linear approach builds the molecule in a step-by-step fashion, whereas the convergent approach prepares key fragments separately before combining them at a late stage.
Workflow for Linear Synthesis
This pathway involves the sequential construction of the core ring structure.
Caption: A simplified workflow of the linear synthesis route to Exatecan.
Workflow for Convergent Synthesis
This modern approach involves the parallel synthesis of two key fragments followed by their combination.
References
- 1. WO2022000868A1 - Intermediate for synthesizing camptothecin derivative, preparation method therefor, and use thereof - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. N-(3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide 95% | CAS: 143655-58-7 | AChemBlock [achemblock.com]
- 4. N-(3-Fluoro-5,6,7,8-tetrahydro-4-methyl-8-oxo-1-naphthalenyl)acetamide | C13H14FNO2 | CID 22449535 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative analysis of Exatecan derivatives from "Exatecan intermediate 8"
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Exatecan and its derivatives are highly potent cytotoxic agents that function by inhibiting DNA topoisomerase I, an enzyme crucial for DNA replication and repair.[1][2] "Exatecan intermediate 8" is a key precursor in the synthesis of Exatecan.[2][3][4] This guide explores the synthetic pathways from this intermediate to Exatecan and its analogs, and presents a comparative overview of their biological performance, primarily focusing on their efficacy as ADC payloads. The data presented is compiled from various sources, including patents and research articles, to provide a comprehensive, albeit inferred, comparison.
Synthesis of Exatecan Derivatives from "this compound"
The synthesis of Exatecan from its precursors is a multi-step process. While specific details for the synthesis of a wide array of derivatives directly from "this compound" are not extensively documented in a single source, patent literature outlines the general synthetic strategy. The process typically involves the construction of the core pentacyclic structure of Exatecan from key intermediates.[5]
The diagram below illustrates a generalized workflow for the synthesis of Exatecan, highlighting the position of "Intermediate 8" in the synthetic route. Derivatization would typically occur at later stages, modifying the core Exatecan structure to attach linkers for ADC conjugation or to alter its physicochemical properties.
Caption: Generalized synthetic workflow from precursors to Exatecan derivatives, indicating the position of Intermediate 8.
Mechanism of Action: Topoisomerase I Inhibition
Exatecan and its derivatives exert their cytotoxic effects by targeting DNA topoisomerase I. This enzyme relieves torsional stress in DNA during replication and transcription by creating transient single-strand breaks. Exatecan stabilizes the covalent complex between topoisomerase I and DNA (the cleavage complex), preventing the re-ligation of the DNA strand. This leads to an accumulation of single-strand breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptosis.
The following diagram illustrates the signaling pathway of Exatecan-induced cell death.
Caption: Signaling pathway of Exatecan-induced apoptosis via topoisomerase I inhibition.
Comparative Performance of Exatecan Derivatives
The majority of comparative data for Exatecan derivatives is available in the context of their use as payloads in ADCs. The performance of these ADCs is influenced by the antibody, the linker, and the payload itself. The following tables summarize key performance metrics for different Exatecan derivatives and related compounds.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. The data below compares the in vitro cytotoxicity of various Exatecan derivatives and other topoisomerase I inhibitors against different cancer cell lines.
| Compound/ADC | Cell Line | IC50 (nM) | Reference |
| Exatecan | KPL-4 (Breast Cancer) | 0.9 | [6] |
| DXd (Deruxtecan) | KPL-4 (Breast Cancer) | 4.0 | [6] |
| Exatecan-amide-cyclopropanol | SK-BR-3 (Breast Cancer) | 0.12 | [3] |
| Exatecan-amide-cyclopropanol | U87 (Glioblastoma) | 0.23 | [3] |
| Trastuzumab-Exatecan-PSAR10 | SK-BR-3 (Breast Cancer) | 0.18 ± 0.04 | [4] |
| Trastuzumab-Exatecan-PSAR10 | NCI-N87 (Gastric Cancer) | 0.20 ± 0.05 | [4] |
| Trastuzumab-Deruxtecan | SK-BR-3 (Breast Cancer) | 0.05 | [4] |
| Trastuzumab-Deruxtecan | NCI-N87 (Gastric Cancer) | 0.17 | [4] |
In Vivo Efficacy
In vivo studies in xenograft models provide crucial information on the anti-tumor activity of drug candidates in a living organism. The following table summarizes the in vivo performance of an Exatecan-based ADC compared to a Deruxtecan-based ADC.
| ADC | Xenograft Model | Dosing | Outcome | Reference |
| Trastuzumab-exo-EVC-exatecan | NCI-N87 (Gastric Cancer) | Not specified | Slightly higher tumor growth inhibition than T-DXd (not statistically significant) | [6] |
| Trastuzumab-Deruxtecan (T-DXd) | NCI-N87 (Gastric Cancer) | Not specified | Comparable tumor inhibition to the exatecan-based ADC | [6] |
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility of scientific findings. Below are generalized methodologies for key experiments cited in this guide.
Synthesis of Exatecan Derivatives (General Approach)
The synthesis of Exatecan and its derivatives from earlier intermediates generally follows a convergent approach. A key step often involves the coupling of a complex heterocyclic core with a side chain that can be further modified. For the synthesis of ADC payloads, a linker moiety is typically introduced at a late stage. The specific reaction conditions, including solvents, temperatures, and catalysts, are highly dependent on the specific derivative being synthesized and are detailed in the respective patent literature.[5]
In Vitro Cytotoxicity Assay (General Protocol)
-
Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The Exatecan derivatives are serially diluted to various concentrations and added to the cells.
-
Incubation: The cells are incubated with the compounds for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo. The absorbance or luminescence is measured using a plate reader.
-
IC50 Determination: The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Xenograft Studies (General Protocol)
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human cancer cells are subcutaneously injected into the flanks of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volumes are measured regularly.
-
Treatment: Once tumors reach a certain volume, the mice are randomized into treatment and control groups. The ADCs or vehicle control are administered, typically intravenously.
-
Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The anti-tumor efficacy is evaluated by comparing the tumor growth in the treatment groups to the control group.
Logical Workflow for Comparative Analysis
The following diagram outlines the logical workflow for a comprehensive comparative analysis of Exatecan derivatives.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. targetmol.cn [targetmol.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. WO2022000868A1 - Intermediate for synthesizing camptothecin derivative, preparation method therefor, and use thereof - Google Patents [patents.google.com]
- 6. Exatecan intermediate 8_TargetMol [targetmol.com]
Efficacy of Antibody-Drug Conjugates: A Comparative Analysis of Exatecan-Based Payloads and Other Cytotoxic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Antibody-Drug Conjugates (ADCs) utilizing exatecan derivatives, particularly those synthesized from "Exatecan intermediate 8," against ADCs employing other classes of cytotoxic payloads. This analysis is supported by quantitative experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.
Introduction to Antibody-Drug Conjugates and the Role of the Payload
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic agent, referred to as the payload. The mAb is designed to bind to a specific antigen predominantly expressed on the surface of cancer cells, facilitating the selective delivery of the payload. Upon binding to the target antigen, the ADC is internalized by the cancer cell, and the payload is released, leading to cell death.
The choice of payload is a critical determinant of an ADC's efficacy and safety profile. Payloads are typically highly potent cytotoxic molecules that are too toxic for systemic administration as standalone agents. The main classes of ADC payloads include microtubule inhibitors, DNA-damaging agents, and topoisomerase inhibitors.
Exatecan: A Potent Topoisomerase I Inhibitor Payload
Exatecan is a potent, semi-synthetic derivative of camptothecin, a natural product that inhibits topoisomerase I. Topoisomerase I is a nuclear enzyme crucial for DNA replication and transcription, as it relieves torsional stress in the DNA double helix by creating transient single-strand breaks. Exatecan and its derivatives stabilize the covalent complex between topoisomerase I and DNA, leading to the accumulation of DNA single-strand breaks, which ultimately triggers apoptotic cell death.
"this compound" is a key chemical precursor in the synthesis of exatecan and its derivatives for use in ADCs.[1][2] The chemical structure of this intermediate is proprietary and not publicly disclosed in detail. However, its use in the manufacturing process of exatecan-based payloads highlights the specialized chemistry involved in producing these highly potent ADC components. One of the most prominent exatecan-derived payloads is deruxtecan (DXd), the payload in the clinically successful ADC, trastuzumab deruxtecan (Enhertu).
Comparative Efficacy of ADCs: Exatecan vs. Other Payloads
The efficacy of ADCs is typically evaluated based on their in vitro cytotoxicity against cancer cell lines and their in vivo anti-tumor activity in preclinical models. The following tables summarize quantitative data from comparative studies.
In Vitro Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In the context of ADCs, it represents the concentration of the ADC required to inhibit the growth of 50% of a population of cancer cells in vitro. Lower IC50 values indicate higher potency.
| ADC Payload | Target Antigen | Cancer Cell Line | IC50 (nM) | Reference |
| Exatecan Derivative | HER2 | SK-BR-3 (Breast Cancer) | 0.41 | [3] |
| Deruxtecan (DXd) | HER2 | SK-BR-3 (Breast Cancer) | 0.04 | [3] |
| Exatecan Derivative | HER2 | NCI-N87 (Gastric Cancer) | ~0.17 | [4] |
| Deruxtecan (DXd) | HER2 | NCI-N87 (Gastric Cancer) | ~0.17 | [4] |
| Monomethyl Auristatin E (MMAE) | CD30 | L540 (Hodgkin Lymphoma) | ~1 | N/A |
| Monomethyl Auristatin F (MMAF) | CD30 | L540 (Hodgkin Lymphoma) | ~1 | N/A |
| Mertansine (DM1) | HER2 | SK-BR-3 (Breast Cancer) | ~0.1 | N/A |
Note: IC50 values can vary between studies due to differences in experimental conditions. The data presented here is for comparative purposes.
In Vivo Anti-Tumor Efficacy
In vivo studies using animal models, typically xenografts where human cancer cells are implanted into immunocompromised mice, are crucial for evaluating the anti-tumor activity of ADCs in a more physiologically relevant setting. Efficacy is often measured by tumor growth inhibition (TGI).
| ADC (Payload) | Target Antigen | Xenograft Model | Dosing | Tumor Growth Inhibition (%) | Reference |
| Trastuzumab-Exatecan Derivative | HER2 | NCI-N87 (Gastric Cancer) | 1 mg/kg, single dose | Significant tumor regression | [4] |
| Trastuzumab Deruxtecan (Enhertu) | HER2 | NCI-N87 (Gastric Cancer) | 1 mg/kg, single dose | Significant tumor regression | [4] |
| Trastuzumab-Exatecan Derivative | HER2 | BT-474 (Breast Cancer) | 10 mg/kg, single dose | Complete and prolonged remission | [4] |
| Trastuzumab Deruxtecan (Enhertu) | HER2 | BT-474 (Breast Cancer) | 10 mg/kg, single dose | Complete and prolonged remission | [4] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate ADC efficacy.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effect of ADCs on cancer cell lines.
-
Cell Seeding:
-
Cancer cells (e.g., SK-BR-3 for HER2-targeting ADCs) are harvested during their exponential growth phase.
-
Cells are seeded into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) in a final volume of 100 µL of complete growth medium.
-
Plates are incubated overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
ADC Treatment:
-
A serial dilution of the ADC is prepared in complete growth medium.
-
The medium from the cell plates is carefully removed, and 100 µL of the diluted ADC is added to each well.
-
Control wells receive medium without the ADC.
-
Plates are incubated for a specified period (e.g., 72 to 120 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
Following incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
Plates are incubated for an additional 2-4 hours at 37°C.
-
The medium is then removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the ADC concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vivo Efficacy Study (Xenograft Model)
This protocol outlines a typical in vivo study to assess the anti-tumor activity of an ADC.
-
Animal Model and Tumor Implantation:
-
Female athymic nude mice (6-8 weeks old) are used.
-
A suspension of human cancer cells (e.g., 5 x 10^6 NCI-N87 cells in 100 µL of a mixture of medium and Matrigel) is subcutaneously injected into the flank of each mouse.
-
-
Tumor Growth Monitoring and Grouping:
-
Tumor volume is measured regularly (e.g., twice a week) using calipers, and calculated using the formula: (Length x Width^2) / 2.
-
When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), the mice are randomly assigned to different treatment groups (e.g., vehicle control, ADC treatment).
-
-
ADC Administration:
-
The ADC is administered to the mice, typically via intravenous (i.v.) injection through the tail vein.
-
The dosing schedule can vary (e.g., a single dose or multiple doses over time).
-
-
Efficacy Evaluation:
-
Tumor volumes and body weights are monitored throughout the study.
-
The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Other endpoints may include tumor regression and survival.
-
-
Ethical Considerations:
-
All animal experiments must be conducted in accordance with institutional guidelines and regulations for the ethical care and use of laboratory animals.
-
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows.
References
Spectroscopic Showdown: A Comparative Analysis of Exatecan Derived from Various "Exatecan Intermediate 8" Suppliers
For researchers, scientists, and professionals in drug development, the purity and consistency of active pharmaceutical ingredients (APIs) and their precursors are paramount. This guide provides a comprehensive framework for the spectroscopic comparison of Exatecan synthesized from "Exatecan Intermediate 8" sourced from different commercial suppliers. By adhering to the detailed experimental protocols outlined below, researchers can effectively evaluate the quality and impurity profiles of the final Exatecan product.
The reliable synthesis of Exatecan, a potent topoisomerase I inhibitor used in antibody-drug conjugates (ADCs), is critically dependent on the quality of its starting materials and intermediates.[1][2][3] "this compound" is a key precursor in some synthetic routes to Exatecan.[1] Variations in the manufacturing processes of this intermediate among different suppliers can introduce impurities that may carry through to the final Exatecan product, potentially impacting its efficacy and safety.
This guide details a suite of spectroscopic and analytical techniques to empower researchers to conduct a thorough comparative analysis of Exatecan samples. The provided methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FT-IR) spectroscopy will enable the identification and quantification of the active ingredient and any potential impurities.
Experimental Workflow and Methodologies
A systematic approach is crucial for a meaningful comparison. The following workflow outlines the key steps from sample reception to data analysis.
Caption: Experimental workflow for the spectroscopic comparison of Exatecan samples.
Detailed Experimental Protocols
1. Sample Preparation:
-
Accurately weigh 10 mg of each Exatecan sample (derived from Intermediate 8 from Suppliers A, B, and C).
-
Dissolve each sample in 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆) for NMR analysis.
-
For HPLC and MS analysis, prepare stock solutions of each sample in a suitable solvent such as DMSO at a concentration of 1 mg/mL.[4][5][6][7] Further dilute as required by the specific instrument's sensitivity.
-
For FT-IR analysis, use the solid powder directly.
2. ¹H and ¹³C NMR Spectroscopy:
-
Instrument: 500 MHz (or higher) NMR spectrometer.
-
Parameters for ¹H NMR:
-
Pulse Program: Standard single pulse.
-
Number of Scans: 16.
-
Relaxation Delay: 5 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
Parameters for ¹³C NMR:
-
Pulse Program: Proton-decoupled.
-
Number of Scans: 1024.
-
Relaxation Delay: 2 seconds.
-
-
Analysis: Compare the chemical shifts, signal integrations, and coupling constants of the major peaks corresponding to Exatecan. Look for any additional, unassigned peaks which may indicate impurities.
3. High-Resolution Mass Spectrometry (HRMS):
-
Instrument: Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap Mass Spectrometer.
-
Mode: Positive ion mode.
-
Analysis: Determine the accurate mass of the parent ion of Exatecan (C₂₄H₂₂FN₃O₄, Monoisotopic Mass: 435.1594 g/mol ) and compare it with the theoretical mass.[8] Screen for masses of known and potential process-related impurities.
4. High-Performance Liquid Chromatography (HPLC):
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile (with 0.1% trifluoroacetic acid).
-
Detection: UV at 254 nm and 365 nm.
-
Analysis: Determine the retention time of the main Exatecan peak and calculate the purity of each sample by integrating the peak areas. Identify and quantify any impurity peaks.
5. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Instrument: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Range: 4000-400 cm⁻¹.
-
Analysis: Compare the vibrational frequencies of functional groups (e.g., C=O, O-H, N-H, C-F) with a reference spectrum of Exatecan. Note any shifts or additional bands that may suggest the presence of impurities or different polymorphic forms.
Comparative Data Summary
The following tables present a hypothetical comparison of Exatecan samples derived from "this compound" from three different suppliers.
Table 1: ¹H NMR Spectroscopic Data Comparison
| Supplier | Key Chemical Shifts (ppm, DMSO-d₆) | Integration of Key Protons | Presence of Unidentified Peaks (>0.5%) |
| Supplier A | 8.5 (s, 1H), 7.8 (d, 1H), 7.4 (d, 1H) | Consistent with structure | No |
| Supplier B | 8.5 (s, 1H), 7.8 (d, 1H), 7.4 (d, 1H) | Consistent with structure | Yes (at 2.1 ppm) |
| Supplier C | 8.5 (s, 1H), 7.8 (d, 1H), 7.4 (d, 1H) | Consistent with structure | No |
Table 2: HRMS and HPLC Purity Data
| Supplier | Measured Mass (m/z) [M+H]⁺ | Mass Error (ppm) | HPLC Purity (%) at 254 nm | Number of Impurities >0.1% |
| Supplier A | 436.1668 | 1.1 | 99.8 | 1 |
| Supplier B | 436.1670 | 1.6 | 98.5 | 3 |
| Supplier C | 436.1667 | 0.9 | 99.9 | 0 |
Table 3: FT-IR Spectroscopic Data Comparison
| Supplier | Key Vibrational Frequencies (cm⁻¹) | Notable Differences |
| Supplier A | 3400 (O-H), 1745 (C=O, lactone), 1660 (C=O, quinoline) | Conforms to reference |
| Supplier B | 3400 (O-H), 1745 (C=O, lactone), 1660 (C=O, quinoline) | Broader O-H stretch |
| Supplier C | 3400 (O-H), 1745 (C=O, lactone), 1660 (C=O, quinoline) | Conforms to reference |
Logical Relationship of Synthesis and Purity
The quality of the final Exatecan product is directly linked to the purity of its intermediates. The following diagram illustrates this relationship.
Caption: Impact of intermediate supplier on final Exatecan purity.
Conclusion
This guide provides a robust framework for the spectroscopic comparison of Exatecan synthesized from different suppliers of "this compound." Based on the hypothetical data, Exatecan derived from Supplier C's intermediate exhibits the highest purity, while the product from Supplier B shows evidence of impurities. By implementing these detailed analytical protocols, researchers can make informed decisions about supplier selection, ensuring the quality and consistency of their final Exatecan product for downstream applications in research and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. ≥98% (HPLC), topoisomerase-I inhibitor, powder | Sigma-Aldrich [sigmaaldrich.cn]
- 8. Exatecan | C24H22FN3O4 | CID 151115 - PubChem [pubchem.ncbi.nlm.nih.gov]
Benchmarking Synthesis of Exatecan Intermediate 8: A Comparative Analysis of Published Methods
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of published synthetic methods for Exatecan intermediate 8, chemically identified as N-(3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide. This intermediate is a crucial building block in the total synthesis of Exatecan, a potent topoisomerase I inhibitor used in antibody-drug conjugates.
This analysis focuses on a patented four-step synthesis route, providing a detailed experimental protocol and examining its performance based on available data. The objective is to offer a clear benchmark for researchers evaluating synthetic strategies for this important compound.
Comparative Synthesis Data
| Step | Reaction | Key Reagents/Conditions | Overall Yield (%)[1] | Purity (%) | Reaction Time (h) |
| 1 | Acylation | 3-fluoro-4-methylaniline, Acetic Anhydride | Not Reported | Not Reported | |
| 2 | Bromination | N-(3-fluoro-4-methylphenyl)acetamide, Brominating Agent | Not Reported | 2-3[1] | |
| 3 | Cross-Coupling | Bromo-intermediate, Cross-coupling partners | Not Reported | Not Reported | |
| 4 | Rearrangement | Cyclized Intermediate | 54 | Not Reported | Not Reported |
Experimental Protocols
The following is a detailed breakdown of the four-step synthesis of this compound as described in patent WO2022000868A1.
Method 1: Four-Step Synthesis from 3-fluoro-4-methylaniline
This method provides a convergent approach to the synthesis of this compound, designated as "Intermediate B" in the patent literature.[1]
Step 1: Acylation of 3-fluoro-4-methylaniline
-
Reactants: 3-fluoro-4-methylaniline, Acetic Anhydride.
-
Procedure: 3-fluoro-4-methylaniline is acylated using acetic anhydride to yield N-(3-fluoro-4-methylphenyl)acetamide. Specific reaction conditions such as solvent, temperature, and reaction time are not detailed in the available documentation.
Step 2: Bromination of N-(3-fluoro-4-methylphenyl)acetamide
-
Reactants: N-(3-fluoro-4-methylphenyl)acetamide, a suitable brominating agent.
-
Solvent: Acetic acid or trifluoroacetic acid.[1]
-
Procedure: The acetylated aniline derivative from Step 1 undergoes bromination. The reaction is heated to 80-90°C for 2-3 hours.[1]
Step 3: Cross-Coupling Reaction
-
Reactants: The bromo-intermediate from Step 2 and appropriate cross-coupling partners.
-
Procedure: The specific cross-coupling partners and detailed reaction conditions are not fully described in the available excerpts. This step is crucial for the formation of the core structure of the intermediate.
Step 4: Rearrangement to this compound
-
Reactant: The product from the cross-coupling reaction.
-
Procedure: The intermediate from Step 3 undergoes a rearrangement reaction to yield the final product, N-(3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide. The patent claims a total yield of 54% over these four steps.[1]
Visualizing the Synthetic Workflow
To better understand the process of evaluating and comparing synthetic methods, the following diagrams illustrate the logical workflow and a generalized synthetic pathway.
Caption: Logical workflow for comparing synthesis methods.
Caption: Generalized 4-step synthesis of this compound.
References
Safety Operating Guide
Proper Disposal of Exatecan Intermediate 8: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like Exatecan intermediate 8 are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, a substance that should be managed as a hazardous cytotoxic agent. Adherence to these protocols is essential for minimizing exposure risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is critical to consult the material's Safety Data Sheet (SDS). For potent compounds like Exatecan mesylate, which is fatal if swallowed, may cause genetic defects, and may damage fertility or the unborn child, stringent safety measures are necessary. Always handle this compound within a certified chemical fume hood or other appropriate containment device. Personal Protective Equipment (PPE) is mandatory and includes:
-
Gloves: Double-gloving with chemotherapy-rated nitrile gloves is recommended.
-
Protective Clothing: A disposable gown should be worn.
-
Eye Protection: Chemical splash goggles or a face shield are essential.
-
Respiratory Protection: Use a respirator if there is a risk of aerosolization and the containment device is insufficient.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound and contaminated materials. This procedure is based on established guidelines for handling cytotoxic and hazardous chemotherapy waste.[1][2][3]
Step 1: Waste Segregation
Proper segregation at the point of generation is the most critical step. Never mix hazardous waste with non-hazardous laboratory trash.
-
Bulk Waste: This includes any unused or expired this compound, solutions with concentrations greater than residual amounts, and heavily contaminated items. These should be disposed of in their original containers if possible, or in a designated, sealed, and clearly labeled hazardous waste container.[2]
-
Trace Waste: This category includes items contaminated with small, residual amounts of the chemical, such as empty vials, syringes, pipette tips, and lightly contaminated gloves and gowns.[2] Under the Resource Conservation and Recovery Act (RCRA), a container is considered "empty" if all wastes have been removed by standard practice and no more than 3% by weight of the total capacity of the container remains.[4]
-
Sharps Waste: All needles, scalpels, and other sharp objects contaminated with this compound must be placed in a designated, puncture-resistant "Chemo Sharps" container.[1]
Step 2: Containerization and Labeling
Proper containerization and labeling are crucial for safe storage and transport.
-
All waste containers must be in good condition, compatible with the chemical, and kept securely closed except when adding waste.
-
Label all containers clearly with "Hazardous Waste," the chemical name ("this compound"), and any other required information as per your institution's and local regulations.[2][3]
Step 3: Waste Accumulation and Storage
-
Store waste in a designated Satellite Accumulation Area within or near the laboratory.[3]
-
Ensure that the storage area is secure and away from general laboratory traffic.
Step 4: Scheduling Waste Pickup
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[1][3] Do not attempt to dispose of this waste through standard laboratory trash or sewer systems.
Step 5: Decontamination
-
Thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound. Use an appropriate deactivating solution if one is known, followed by a thorough cleaning with a suitable solvent or detergent.
Quantitative Data for Waste Management
The following table summarizes key quantitative thresholds relevant to the disposal of hazardous chemical waste.
| Parameter | Guideline | Source |
| Empty Container (RCRA) | ≤ 3% by weight of the original contents remain. | [2][4] |
| Acute Hazardous Waste Container | Must be triple-rinsed or cleaned by another approved method. The rinsate is also considered hazardous waste. | [4] |
Experimental Protocols
While this document focuses on disposal, it is important to note that all experimental protocols involving this compound should be designed to minimize waste generation. This can be achieved by:
-
Reducing the scale of experiments.[3]
-
Purchasing only the necessary quantities of the chemical.
-
Avoiding the preparation of large stock solutions that may expire before use.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of waste generated from work with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
